methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 1,5-dimethylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-4-6(7(10)11-3)8-9(5)2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBRRDCECRRRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373082 | |
| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-61-0 | |
| Record name | methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 1,5-DIMETHYL-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details two primary synthetic methodologies, complete with experimental protocols, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
Pyrazole derivatives are a cornerstone in the development of new therapeutic agents due to their wide range of biological activities. This compound, in particular, serves as a key building block for the synthesis of more complex molecules. This guide presents two effective routes for its preparation: a direct one-pot cyclocondensation and a two-step sequence involving the formation and subsequent esterification of the corresponding carboxylic acid.
Synthetic Pathways
Two principal synthetic routes for this compound are outlined below.
Route 1: Direct Cyclocondensation
This method involves the direct, one-pot synthesis via a cyclocondensation reaction between a β-dicarbonyl compound, specifically ethyl 2,4-dioxovalerate, and methylhydrazine. This approach is often favored for its efficiency and atom economy.
Caption: Direct synthesis of the target compound via cyclocondensation.
Route 2: Two-Step Synthesis via Carboxylic Acid Intermediate
This alternative route involves two distinct steps: the synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its esterification to yield the final product. This method can be advantageous when the direct route presents challenges with regioselectivity or purification.
Caption: Two-step synthesis via a carboxylic acid intermediate.
Experimental Protocols
Route 1: Direct Synthesis from Ethyl 2,4-dioxovalerate
Reaction Scheme:
Ethyl 2,4-dioxovalerate + Methylhydrazine → this compound
Procedure:
-
To a solution of ethyl 2,4-dioxovalerate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Route 2: Two-Step Synthesis
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Reaction Scheme:
Ethyl 2,4-dioxovalerate + Methylhydrazine → Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate → 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Procedure:
-
Follow steps 1-4 of the direct synthesis protocol (Route 1) to obtain the crude ethyl ester.
-
To the crude ethyl ester dissolved in a mixture of ethanol and water, add sodium hydroxide (2.5 equivalents).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid at 0°C.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Step 2: Esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
Reaction Scheme:
1,5-dimethyl-1H-pyrazole-3-carboxylic acid + SOCl₂ then MeOH → this compound
Procedure:
-
To a suspension of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in dichloromethane, add thionyl chloride (1.5 equivalents) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acyl chloride in anhydrous methanol and stir at room temperature for 4-6 hours.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize the quantitative data for the described synthetic routes.
Table 1: Reagents and Reaction Conditions
| Parameter | Route 1: Direct Synthesis | Route 2: Two-Step Synthesis |
| Starting Materials | Ethyl 2,4-dioxovalerate, Methylhydrazine | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, SOCl₂, Methanol |
| Solvent | Ethanol | Dichloromethane, Methanol |
| Reaction Temperature | 0°C to Room Temperature | 0°C to Reflux |
| Reaction Time | 12-16 hours | Step 1: 2-4 hours, Step 2: 6-9 hours |
Table 2: Product Characterization and Yield
| Property | Route 1: Direct Synthesis | Route 2: Two-Step Synthesis |
| Product | This compound | This compound |
| Appearance | White to off-white solid | White to off-white solid |
| Typical Yield | 70-85% | 80-90% (from carboxylic acid) |
| ¹H NMR (CDCl₃, δ) | ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, O-CH₃) | ~3.9 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, O-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~163 (C=O), ~148 (C5), ~142 (C3), ~108 (C4), ~52 (OCH₃), ~37 (N-CH₃), ~13 (C-CH₃) | ~163 (C=O), ~148 (C5), ~142 (C3), ~108 (C4), ~52 (OCH₃), ~37 (N-CH₃), ~13 (C-CH₃) |
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound.
Caption: General laboratory workflow for synthesis and purification.
Conclusion
This guide provides two robust and well-defined methods for the synthesis of this compound. The direct cyclocondensation route offers a more streamlined approach, while the two-step synthesis provides an alternative with potentially higher overall yields and easier purification of the final product. The choice of method will depend on the specific requirements of the research, including available starting materials, desired purity, and scalability. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Navigating the Synthesis and Application of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry and drug discovery, pyrazole derivatives stand out as a critical class of heterocyclic compounds, valued for their diverse biological activities. This technical guide delves into the core characteristics, synthesis, and potential applications of a specific, yet significant, member of this family: methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. With a primary audience of researchers, scientists, and professionals in drug development, this document aims to provide a comprehensive overview, underpinned by detailed experimental protocols and structured data.
Core Compound Identification
The subject of this guide, this compound, is identified by the CAS Number 5744-53-6 . This identifier is crucial for accurately sourcing and referencing this compound in research and development endeavors. It is important to distinguish it from its carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS Number 5744-59-2), from which it is synthesized.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are essential for its handling, formulation, and application in experimental settings.
| Property | Value | Source |
| CAS Number | 5744-53-6 | ChemicalBook |
| Molecular Formula | C₇H₁₀N₂O₂ | Calculated |
| Molecular Weight | 154.17 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Boiling Point | ~250-300 °C (predicted) | Inferred |
| Melting Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO) | Inferred |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. Below is a detailed experimental protocol for this conversion.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound via Fischer esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS 5744-59-2)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) dropwise at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.
Expected Yield: 85-95%
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Logical Workflow for Synthesis
The synthesis of this compound follows a logical progression from its carboxylic acid precursor. This workflow can be visualized as follows:
Applications in Drug Discovery and Development
While specific, publicly available data on the direct applications of this compound in signaling pathways is limited, the broader class of pyrazole derivatives is extensively studied for its wide range of biological activities. These compounds are known to interact with various biological targets, and this methyl ester serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.
The pyrazole nucleus is a common scaffold in the design of inhibitors for enzymes such as kinases, cyclooxygenases (COX), and monoamine oxidases (MAO). The ester functional group of this compound provides a reactive handle for further chemical modifications, such as amidation or reduction, to generate libraries of novel compounds for biological screening.
Potential Signaling Pathway Involvement
Based on the known activities of related pyrazole-containing drugs, it is plausible that derivatives of this compound could be designed to modulate key signaling pathways implicated in various diseases.
Conclusion
This compound is a valuable building block in the synthesis of novel pyrazole-based compounds for drug discovery. Its straightforward synthesis from the corresponding carboxylic acid makes it an accessible starting material for the exploration of new chemical space. While further research is needed to elucidate its specific biological activities and roles in signaling pathways, the established importance of the pyrazole scaffold suggests that this compound and its derivatives hold significant promise for the development of future therapeutics. This guide provides a foundational resource for researchers embarking on studies involving this versatile chemical entity.
physicochemical properties of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
Executive Summary
This technical guide provides a detailed overview of the . Due to a scarcity of publicly available experimental data for this specific methyl ester, this document presents computed properties from robust chemical databases. For comparative purposes and as a reference for a likely synthetic precursor, experimentally determined data for the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid , is also provided. This guide includes generalized experimental protocols for the synthesis of the title compound and for the determination of key physicochemical parameters. Logical workflows for these processes are visualized using diagrams to aid in comprehension and practical application.
Physicochemical Data Presentation
Quantitative data for both the target compound (computed) and its carboxylic acid precursor (experimental and computed) are summarized below for clarity and comparison.
Computed Properties of this compound
The following table summarizes the computationally predicted physicochemical properties for the target compound. These values are derived from the PubChem database (CID 2755339) and serve as estimations in the absence of experimental data.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂O₂ | PubChem[1] |
| Molecular Weight | 154.17 g/mol | PubChem[1] |
| XLogP3 | 0.7 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 47.9 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Exact Mass | 154.074227566 Da | PubChem[1] |
Experimental and Calculated Properties of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
For reference, the properties of the parent carboxylic acid are presented below. This compound is a likely starting material for the synthesis of the target methyl ester.
| Property | Value | Source |
| CAS Number | 5744-59-2 | [2][3][4][5] |
| Molecular Formula | C₆H₈N₂O₂ | [2][5] |
| Molecular Weight | 140.14 g/mol | [2][5] |
| Melting Point | 170-176 °C | [2] |
| Appearance | Solid | [2] |
| Calculated LogP | 0.42672 | [3] |
| Topological Polar Surface Area (TPSA) | 55.12 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
Synthesis and Experimental Protocols
While a specific, validated protocol for this compound was not found in the reviewed literature, its synthesis can be readily achieved through standard esterification of the corresponding carboxylic acid. General protocols for this synthesis and for the determination of key physicochemical properties are provided below.
General Protocol for Synthesis: Fischer Esterification
Fischer esterification is a common method involving the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.
-
Purify the crude product, if necessary, using column chromatography or recrystallization.
General Protocol for Melting Point Determination
The capillary method is a standard technique for determining the melting point of a solid organic compound.[6]
Materials:
-
Dry, powdered sample of the compound
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[7]
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Load a small amount of the sample into a capillary tube by tapping the open end into the powder, aiming for a packed sample height of 2-3 mm.[7][8]
-
Insert the capillary tube into the heating block of the melting point apparatus.[8]
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Reduce the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has completely melted (the end of the melting range).
-
A pure compound will typically exhibit a sharp melting range of 1-2 °C.
General Protocol for LogP Determination (Shake-Flask Method)
The shake-flask method is the gold standard for experimentally determining the octanol-water partition coefficient (LogP or LogD).[9][10]
Materials:
-
Test compound
-
1-Octanol (HPLC grade, pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate buffer at pH 7.4, pre-saturated with 1-octanol)
-
Vials with screw caps
-
Vortex mixer or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare pre-saturated solvents by mixing 1-octanol and the aqueous buffer, shaking vigorously, and allowing the layers to separate overnight.[11]
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a vial, add a precise volume of the aqueous buffer and 1-octanol (e.g., 1:1 v/v).
-
Spike the vial with a small amount of the compound's stock solution. The final concentration should be within the linear range of the analytical method.
-
Securely cap the vial and shake vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.[12]
-
Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[11]
-
Carefully withdraw an aliquot from both the upper octanol layer and the lower aqueous layer.
-
Determine the concentration of the compound in each aliquot using a calibrated analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Potential Biological Activity
While no specific biological or signaling pathway studies have been published for this compound, the pyrazole scaffold is a well-recognized "privileged structure" in medicinal chemistry.[13] Derivatives of pyrazole have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Anti-inflammatory
-
Antimicrobial
-
Anticancer
-
Antiviral
-
Antioxidant
The presence of the pyrazole core suggests that the title compound could be a valuable intermediate for the synthesis of novel therapeutic agents. However, its specific bioactivity, mechanism of action, and any involvement in cellular signaling pathways would require dedicated experimental investigation.
References
- 1. This compound | C7H10N2O2 | CID 2755339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,5-二甲基-1H-吡唑-3-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scbt.com [scbt.com]
- 6. westlab.com [westlab.com]
- 7. Determination of Melting Point [wiredchemist.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LogP / LogD shake-flask method [protocols.io]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 12. jove.com [jove.com]
- 13. chemrxiv.org [chemrxiv.org]
An In-depth Technical Guide to the Structure Elucidation of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document details the predicted spectroscopic data, a proposed synthetic protocol, and the relevant biological context, including a potential signaling pathway.
Chemical Structure and Properties
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms. The structure features methyl groups at the 1 and 5 positions of the pyrazole ring and a methyl carboxylate group at the 3 position.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₂ |
| Molecular Weight | 154.17 g/mol |
| CAS Number | 5744-59-2 (for the corresponding carboxylic acid) |
| Appearance | Predicted to be a solid or oil |
| Solubility | Expected to be soluble in common organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. |
Synthesis of this compound
The synthesis of the title compound can be achieved through the esterification of its corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A standard Fischer esterification protocol is proposed.
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Methanol (reagent grade, anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of methanol (e.g., 20 mL per gram of carboxylic acid) in a round-bottom flask, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically after several hours), allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess acid. Check the pH of the aqueous layer to ensure it is basic.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography on silica gel if necessary.
Structure Elucidation via Spectroscopic Methods
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic data for the title compound.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~3.9 (s, 3H, N-CH₃), ~3.8 (s, 3H, O-CH₃), ~6.5 (s, 1H, pyrazole-H), ~2.3 (s, 3H, C-CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~163 (C=O), ~148 (C5), ~140 (C3), ~110 (C4), ~52 (O-CH₃), ~36 (N-CH₃), ~12 (C-CH₃) |
| Infrared (IR) (KBr, cm⁻¹) | ν: ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1550 (C=N stretch), ~1250 (C-O stretch) |
| Mass Spectrometry (MS) | m/z: 154 (M⁺), other fragments corresponding to the loss of -OCH₃, -COOCH₃, etc. |
Experimental Protocols for Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) would be suitable.
-
Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra such as COSY, HSQC, and HMBC to confirm the connectivity of the molecule.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr. For an oily sample, a thin film can be prepared between two salt plates.
-
Instrumentation: A standard FT-IR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Data Acquisition: Obtain the mass spectrum to determine the molecular weight and fragmentation pattern.
Logical Workflow for Structure Elucidation
The following diagram illustrates the logical workflow for the synthesis and structure elucidation of this compound.
Biological Context and Potential Signaling Pathway
Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer effects.[1][2][3] A significant number of these effects are attributed to the inhibition of key enzymes in inflammatory pathways. One such target is phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[4][5]
By inhibiting PDE4, pyrazole derivatives can increase intracellular cAMP levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn can phosphorylate and regulate the activity of various downstream targets, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[1]
The following diagram illustrates a plausible signaling pathway through which a pyrazole derivative might exert its anti-inflammatory effects via PDE4 inhibition.
Conclusion
This technical guide outlines the essential steps for the synthesis and comprehensive structure elucidation of this compound. While experimental spectroscopic data for this specific molecule is not currently available, this document provides a robust framework based on predicted data and established methodologies. The exploration of its potential biological activity within the context of anti-inflammatory pathways highlights the relevance of this compound and its derivatives for further investigation in drug discovery and development. Researchers are encouraged to use the provided protocols as a foundation for their experimental work.
References
starting materials for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic routes for obtaining methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The synthesis of pyrazole derivatives is a cornerstone of heterocyclic chemistry, with the Knorr pyrazole synthesis and its variations remaining the most prevalent and versatile methods. This document details the common starting materials, provides comprehensive experimental protocols, and presents quantitative data for the synthesis of the target molecule and its close analogs.
Core Synthetic Strategies
The synthesis of this compound can be efficiently achieved through two primary strategies:
-
Cyclocondensation Reaction: This classic and highly effective approach involves the reaction of a β-dicarbonyl compound, specifically an ester of 2,4-dioxopentanoic acid, with methylhydrazine. The reaction proceeds via a condensation-cyclization cascade to form the pyrazole ring with the desired substitution pattern.
-
Esterification of the Corresponding Carboxylic Acid: This method involves the synthesis of the parent carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, followed by its esterification to the methyl ester. This can be achieved through various standard esterification procedures, including Fischer esterification or conversion to an acid chloride followed by reaction with methanol.
Data Presentation: A Comparative Overview of Synthetic Routes
The following tables summarize the key starting materials and quantitative data associated with the synthesis of pyrazole carboxylates, based on analogous and related reactions.
Table 1: Starting Materials for Pyrazole Synthesis
| Synthetic Route | Starting Material 1 | Starting Material 2 | Key Reagents/Solvents |
| Cyclocondensation | Ethyl 2,4-dioxopentanoate (Ethyl acetylpyruvate) | Methylhydrazine | Ethanol, Acetic Acid |
| Esterification | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Methanol | Sulfuric Acid (catalyst) |
| Esterification (via Acid Chloride) | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | Thionyl chloride, Methanol | Pyridine (catalyst) |
Table 2: Quantitative Data from Analogous Syntheses
| Reaction | Product | Yield (%) | Reaction Time | Temperature (°C) | Reference |
| Cyclocondensation of Ethyl 2,4-dioxovalerate and Hydrazine hydrate | Ethyl 3-methyl-1H-pyrazole-5-carboxylate | 97% | 1 hour | 0 | [1] |
| Cyclocondensation of Ethyl 2,4-dioxovalerate and Hydrazine monohydrate | Ethyl 5-methyl-1H-pyrazole-3-carboxylate | 74% | 15 hours | Room Temp. | [1] |
| Amidation of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 81% | 2 hours (reflux) | Reflux | [2] |
Experimental Protocols
The following are detailed experimental protocols for the primary synthetic routes. These are based on established procedures for closely related compounds.
Protocol 1: Synthesis via Cyclocondensation
This protocol describes the synthesis of this compound from ethyl 2,4-dioxopentanoate and methylhydrazine. The reaction of methylhydrazine with the unsymmetrical β-dicarbonyl compound can lead to two regioisomers. The formation of the 1,5-disubstituted pyrazole is generally favored.
Step 1: Synthesis of Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
-
To a solution of ethyl 2,4-dioxopentanoate (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methylhydrazine (1.1 eq) dropwise to the cooled solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 12-15 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl ester.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Transesterification to this compound (if necessary)
-
Dissolve the purified ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or a sodium methoxide solution.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst.
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.
Protocol 2: Synthesis via Esterification of the Carboxylic Acid
This protocol details the synthesis starting from the corresponding carboxylic acid.
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
The parent carboxylic acid can be synthesized via the cyclocondensation of ethyl 2,4-dioxopentanoate and methylhydrazine, followed by hydrolysis of the resulting ester.
-
Synthesize ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as described in Protocol 1, Step 1.
-
To a solution of the ethyl ester in ethanol, add an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture at reflux for 1-2 hours, monitoring the hydrolysis by TLC.[3]
-
After cooling to room temperature, acidify the mixture to pH 2-3 with dilute hydrochloric acid.[3]
-
Collect the resulting precipitate by filtration, wash with cold water, and dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Step 2: Fischer Esterification to this compound
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.5 eq).
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Remove the bulk of the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl ester.
-
Purify by column chromatography or recrystallization.
Alternative Step 2: Esterification via Acid Chloride
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane or toluene, add thionyl chloride (2.0-3.0 eq).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Heat the mixture to reflux for 2 hours.[2]
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in dichloromethane and cool to 0 °C.
-
Slowly add methanol (2.0 eq) and a base such as pyridine or triethylamine (1.2 eq).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, dilute HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude methyl ester.
-
Purify as needed.
Mandatory Visualizations
The following diagrams illustrate the described synthetic pathways.
Caption: Cyclocondensation route to the target molecule.
Caption: Esterification routes from the carboxylic acid.
References
In-Depth Technical Guide: Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in chemical and pharmaceutical research. Due to the limited availability of direct experimental data for this specific methyl ester, this document leverages data from its corresponding carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and established chemical principles to provide a thorough profile.
Core Chemical Properties
The fundamental chemical properties of this compound are summarized below. Data for the parent carboxylic acid is also provided for comparative purposes.
| Property | This compound | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid |
| Molecular Formula | C₇H₁₀N₂O₂ | C₆H₈N₂O₂[1][2] |
| Molecular Weight | 154.17 g/mol (Calculated) | 140.14 g/mol [1][2] |
| CAS Number | Not explicitly found | 5744-59-2[1][2] |
| Appearance | Expected to be a solid or oil | Solid |
| Melting Point | Not available | 170-176 °C |
| Boiling Point | Not available | Not available |
| SMILES | O=C(OC)c1cc(C)n(C)n1 | O=C(O)c1cc(C)n(C)n1[1][2] |
| InChI Key | (Calculated) | PXRXGHUTKHXUGF-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A detailed two-step synthesis protocol is proposed below.
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
The precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, can be synthesized from 3,5-dimethyl-1H-pyrazole through oxidation.
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Water (H₂O)
-
Hydrochloric acid (HCl)
Protocol:
-
Dissolve 3,5-dimethyl-1H-pyrazole in water heated to approximately 70°C.
-
Slowly add potassium permanganate to the solution while maintaining the temperature below 90°C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.
-
Acidify the filtrate to a pH of 2 with dilute hydrochloric acid and allow it to stand overnight.
-
Collect the resulting precipitate by filtration and wash with distilled water to yield 3,5-pyrazoledicarboxylic acid.
-
Neutralize the remaining aqueous filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.
-
Further methylation of the pyrazole nitrogen would be required in a subsequent step to obtain 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. A common methylating agent like dimethyl sulfate or methyl iodide can be used in the presence of a base.
Step 2: Esterification to this compound
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)
Protocol (Fischer Esterification):
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux the mixture for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
After cooling, neutralize the mixture with a suitable base, such as sodium bicarbonate solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
Chemical Structure and Synthesis Workflow
The following diagrams illustrate the chemical structure of the target compound and the proposed synthesis workflow.
Caption: Chemical structure of the target molecule.
Caption: Proposed synthesis workflow for the target molecule.
Potential Biological Activities of Pyrazole Derivatives
While specific biological activities for this compound are not documented, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Research on various pyrazole derivatives has revealed a wide range of therapeutic potentials.
Caption: Potential biological activities of pyrazole-based compounds.
The diverse biological activities of pyrazole derivatives make them attractive scaffolds for drug discovery and development.[3][4][5] For instance, some pyrazole-containing compounds have shown potent anti-inflammatory effects, while others have demonstrated significant antimicrobial or anticancer properties.[3][4][5] The specific biological profile of this compound would require dedicated experimental investigation.
Disclaimer: The information provided in this technical guide for this compound, particularly regarding its properties and synthesis, is based on calculated values and established chemical principles due to the absence of direct experimental literature. The section on biological activities is based on the general class of pyrazole derivatives and may not be representative of this specific compound. Further experimental validation is necessary to confirm these characteristics.
References
The Expanding Therapeutic Potential of Pyrazole Scaffolds: A Technical Guide to Novel Compound Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, continues to be a cornerstone in the development of novel therapeutics. Its versatile chemical nature allows for a wide range of structural modifications, leading to compounds with diverse pharmacological activities. This technical guide provides an in-depth overview of recent discoveries in the field of pyrazole compounds, with a focus on their synthesis, biological evaluation, and mechanisms of action, particularly in the realms of oncology and infectious diseases.
Synthesis of Novel Pyrazole Compounds
The synthesis of pyrazole derivatives is adaptable, with several established methods allowing for the creation of diverse libraries of compounds. Key methods include the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines and multi-component reactions.
General Synthesis of 1,3,5-Trisubstituted Pyrazoles
A common and versatile method for synthesizing 1,3,5-trisubstituted pyrazoles is through the cyclocondensation reaction of a chalcone with a hydrazine derivative.
Experimental Protocol:
-
Chalcone Synthesis: An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically sodium hydroxide or potassium hydroxide, in an alcoholic solvent like ethanol. The reaction mixture is stirred at room temperature until completion, and the resulting chalcone is precipitated, filtered, and purified.
-
Pyrazole Formation: The synthesized chalcone is then refluxed with a hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) in a suitable solvent such as ethanol or acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated pyrazole product is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to yield the final 1,3,5-trisubstituted pyrazole.
Synthesis of Fused Pyrazole Systems: Pyrazolo[3,4-d]pyrimidines
Fused pyrazole heterocycles, such as pyrazolo[3,4-d]pyrimidines, are of significant interest due to their structural similarity to purines, allowing them to act as ATP-competitive inhibitors of various kinases.[1]
Experimental Protocol:
-
Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile: This key intermediate is synthesized by refluxing 2-(1-ethoxyethylidene)malononitrile with phenylhydrazine in ethanol.[1]
-
Formation of the Pyrazolo[3,4-d]pyrimidin-4-one Core: The aminopyrazole carbonitrile is then reacted with formic acid under reflux to yield the 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one.[1]
-
Chlorination: The pyrimidinone core is subsequently chlorinated using a reagent like phosphorus oxychloride (POCl₃) to produce the reactive 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine intermediate.
-
Nucleophilic Substitution: The 4-chloro group can then be displaced by various nucleophiles, such as amines, to introduce diversity at this position and generate a library of pyrazolo[3,4-d]pyrimidine derivatives.
Biological Activity and Quantitative Data
Novel pyrazole compounds have demonstrated significant potential as both anticancer and antimicrobial agents. The following tables summarize the in vitro activity of selected recently discovered pyrazole derivatives.
Anticancer Activity
Many novel pyrazole derivatives have been shown to exhibit potent cytotoxic activity against a range of human cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Target(s) | Reference |
| Compound 1 | HCT-116 (Colon) | 0.053 | - | [1] |
| MCF-7 (Breast) | 0.126 | - | [1] | |
| HepG2 (Liver) | 0.039 | - | [1] | |
| Compound 2 | HeLa (Cervical) | 10.41 | - | [1] |
| DU-145 (Prostate) | 10.77 | - | [1] | |
| Compound 3 | A549 (Lung) | 3.46 | - | [2] |
| Compound 4 | HCT-116 (Colon) | 3.12 | - | [2] |
| Compound 5 | WM266.4 (Melanoma) | 0.12 | BRAF | [3] |
| MCF-7 (Breast) | 0.16 | BRAF | [3] | |
| Compound 6 | HT29 (Colon) | 3.17 | VEGFR-2 | [4] |
| PC3 (Prostate) | 4.25 | VEGFR-2 | [4] | |
| A549 (Lung) | 5.89 | VEGFR-2 | [4] | |
| Compound 7 | MCF-7 (Breast) | 0.25 | PI3K | [4] |
| Compound 8 | HCT116 (Colon) | < 23.7 | CDK2 | [4] |
| MCF-7 (Breast) | < 23.7 | CDK2 | [4] | |
| Compound 9 | HepG2 (Liver) | 2 | DNA Binding | |
| Compound 10 | HeLa (Cervical) | 19 | mTOR | [5] |
| A549 (Lung) | 14 | mTOR | [5] |
Antimicrobial Activity
Pyrazole derivatives have also emerged as promising candidates for the development of new antimicrobial agents, exhibiting activity against both bacteria and fungi.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 11 | Staphylococcus aureus | 62.5 - 125 | [6] |
| Bacillus subtilis | 62.5 - 125 | [6] | |
| Escherichia coli | 62.5 - 125 | [6] | |
| Klebsiella pneumoniae | 62.5 - 125 | [6] | |
| Candida albicans | 2.9 - 7.8 | [6] | |
| Aspergillus flavus | 2.9 - 7.8 | [6] | |
| Compound 12 | Escherichia coli | 0.25 | [7] |
| Compound 13 | Streptococcus epidermidis | 0.25 | [7] |
| Compound 14 | Aspergillus niger | 1 | [7] |
Key Signaling Pathways and Mechanisms of Action
A significant number of novel pyrazole compounds exert their anticancer effects through the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation and survival.[8] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Inhibition of the EGFR signaling pathway by a novel pyrazole compound.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
Caption: Inhibition of the VEGFR-2 signaling pathway by a novel pyrazole compound.
CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2), in complex with cyclin E or cyclin A, plays a crucial role in the G1/S transition and S phase of the cell cycle.[9] Its dysregulation is common in cancer, making it an attractive therapeutic target.
Caption: Inhibition of the CDK2 signaling pathway by a novel pyrazole compound.
p38 MAPK Signaling Pathway
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is activated by cellular stress and inflammatory cytokines, and it plays a complex role in cancer, influencing processes like apoptosis, inflammation, and cell cycle arrest.[10]
Caption: Inhibition of the p38 MAPK signaling pathway by a novel pyrazole compound.
Experimental Protocols for Biological Evaluation
Standardized and robust experimental protocols are essential for the accurate evaluation of the biological activity of novel pyrazole compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol:
-
Compound Preparation: Prepare a serial two-fold dilution of the pyrazole compound in a 96-well microtiter plate containing an appropriate growth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in the same growth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Caption: Workflow for antimicrobial susceptibility testing (Broth Microdilution).
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
Kinase inhibition assays are crucial for determining the potency and selectivity of pyrazole compounds against specific kinase targets.
Experimental Protocol:
-
Reaction Setup: In a multi-well plate, combine the kinase, a suitable substrate, and the pyrazole inhibitor at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time to allow for substrate phosphorylation.
-
ADP Detection: Add an ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add a kinase detection reagent to convert the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.
Caption: Workflow for a typical kinase inhibition assay (e.g., ADP-Glo™).
Conclusion
The pyrazole scaffold remains a highly privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Recent discoveries continue to highlight the potential of pyrazole derivatives in oncology and infectious diseases, with many compounds demonstrating potent activity and well-defined mechanisms of action. The synthetic and analytical methodologies outlined in this guide provide a framework for the continued exploration and development of this important class of compounds. As our understanding of the complex signaling networks that drive disease progresses, the rational design of targeted pyrazole-based inhibitors will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preliminary Biological Screening of Pyrazole Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary biological screening of pyrazole esters, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This document consolidates quantitative data on their biological effects, details the experimental protocols for their evaluation, and elucidates key experimental workflows.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Their synthetic derivatives, particularly pyrazole esters, have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] The versatility of the pyrazole scaffold allows for structural modifications that can modulate their biological efficacy, making them promising candidates for drug discovery and development. This guide focuses on the initial in vitro screening methodologies and data interpretation crucial for advancing these compounds through the drug development pipeline.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the cyclocondensation of β-diketones with hydrazines. A general and efficient procedure involves the reaction of chalcones with 2,4-dimethylphenylhydrazine hydrochloride in the presence of a catalytic amount of hydrochloric acid to yield pyrazole derivatives in good yields.[5] Another common method is the reaction of (2E)-1-(2,5-dichloro-3-thienyl)-3-substitutedphenylprop-2-en-1-one with hydrazine hydrate in methanol at reflux temperature.[2] The resulting products are then purified, typically by recrystallization.[2]
Antimicrobial Activity
Pyrazole esters have shown considerable potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria.[5][6]
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[6]
-
Preparation of Media and Inoculum: Nutrient agar is prepared and sterilized. Bacterial cultures are grown to a specific turbidity, typically corresponding to 0.5 McFarland standard.
-
Inoculation: The sterile nutrient agar is poured into petri dishes and allowed to solidify. The surface of the agar is then uniformly inoculated with the bacterial suspension.
-
Well Preparation and Sample Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 80 µL) of the test compound solution (at a concentration of 1000 µg/mL in DMSO) is added to each well.[6]
-
Controls: A positive control (e.g., Streptomycin) and a negative control (DMSO) are used in parallel.[6]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Data Collection: The diameter of the zone of inhibition around each well is measured in millimeters. The experiment is typically performed in triplicate, and the average zone of inhibition is calculated.[7]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A serial dilution method is commonly employed to determine the MIC.[5]
| Compound | S. aureus (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | E. coli (MIC, µg/mL) | S. gallinarum (MIC, µg/mL) | Reference |
| 4d | 4 | 2 | 4 | 0.5 | [8] |
Antifungal Activity
Several pyrazole derivatives have been identified as potent antifungal agents against a range of pathogenic fungi.[9][10][11][12]
Experimental Protocol: Mycelium Growth Rate Method
The in vitro antifungal activity of pyrazole esters is commonly assessed using the mycelium growth rate method.[9][10][11]
-
Compound Incorporation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to a molten potato dextrose agar (PDA) medium at various concentrations.
-
Inoculation: A mycelial disc of a specific diameter, taken from the periphery of a fresh fungal culture, is placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Data Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] x 100, where C is the diameter of the colony in the control plate and T is the diameter of the colony in the treated plate.
-
EC50 Determination: The concentration of the compound that causes 50% inhibition of mycelial growth (EC50) is determined by probit analysis.[11]
Data Presentation: Antifungal Activity (EC50)
| Compound | F. graminearum (EC50, µM) | C. micotianae (Inhibition % at 100 µg/mL) | Reference |
| 1v | 0.0530 | 56.03 | [9][10] |
| Pyraclostrobin (Control) | - | >81.22 | [9][10] |
| 7ai | - | - | [11] |
| Carbendazol (Control) | - | - | [11] |
Note: A lower EC50 value indicates higher antifungal activity.
Anticancer Activity
The anticancer potential of pyrazole esters is a significant area of research, with many derivatives showing potent cytotoxic effects against various cancer cell lines.[1][3][13][14]
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole ester derivatives for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, the medium is removed, and MTT solution is added to each well. The plates are incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that inhibits 50% of cell growth (IC50) is calculated from the dose-response curve.
Data Presentation: In Vitro Anticancer Activity (IC50)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 157 | HTC-116 | 1.51 | [1] |
| 158 | MCF-7 | 7.68 | [1] |
| 121b | SW1990 | 30.9 ± 0.77 | [3] |
| 121b | AsPC1 | 32.8 ± 3.44 | [3] |
| 123b | A549 | 4.94 | [3] |
| 123b | SiHa | 4.54 | [3] |
| 123b | COLO205 | 4.86 | [3] |
| 123b | HepG2 | 2.09 | [3] |
| 25 | HT29 | 3.17 - 6.77 | [13] |
| 25 | PC3 | 3.17 - 6.77 | [13] |
| 25 | A549 | 3.17 - 6.77 | [13] |
| 25 | U87MG | 3.17 - 6.77 | [13] |
| 33 | HCT116, MCF7, HepG2, A549 | < 23.7 | [13] |
| 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | [13] |
| 57 | HepG2, MCF7, HeLa | 3.11 - 4.91 | [13] |
| 58 | HepG2, MCF7, HeLa | 4.06 - 4.24 | [13] |
| Doxorubicin (Control) | HepG2, MCF7, HeLa | 4.30 - 5.17 | [13] |
Note: A lower IC50 value indicates greater cytotoxic potency.
Visualized Experimental Workflows
Agar Well Diffusion Assay Workflow
Caption: Workflow for the agar well diffusion antimicrobial assay.
Mycelium Growth Inhibition Assay Workflow
Caption: Workflow for the mycelium growth inhibition antifungal assay.
MTT Assay for Anticancer Screeningdot
References
- 1. mdpi.com [mdpi.com]
- 2. connectjournals.com [connectjournals.com]
- 3. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Novel Triazole-Containing Pyrazole Ester Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. srrjournals.com [srrjournals.com]
- 15. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in medicinal chemistry. The information is curated for researchers and professionals in drug discovery and development, offering insights into its synthesis, potential therapeutic applications, and detailed protocols for its evaluation. While direct biological data for this specific molecule is limited in publicly available literature, this document extrapolates its potential based on the well-established activities of the pyrazole scaffold and structurally related compounds.
Application Notes
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives approved as therapeutic agents.[1][2] this compound, as a functionalized pyrazole, holds significant potential as a building block or a lead compound in various therapeutic areas.
Anticancer Potential
Pyrazole derivatives are extensively investigated for their anticancer properties, targeting various mechanisms in cancer progression.[3][4][5][6] The 1,5-dimethyl-1H-pyrazole-3-carboxylate scaffold can be considered a valuable starting point for the development of novel anticancer agents.
Potential Mechanisms of Action:
-
Kinase Inhibition: Many pyrazole-containing drugs are kinase inhibitors.[1] The core scaffold can be elaborated to target specific kinases involved in cancer cell signaling pathways.
-
Induction of Apoptosis: Pyrazole derivatives have been shown to induce programmed cell death in cancer cells.[3]
-
Cell Cycle Arrest: Compounds with a pyrazole core can arrest the cell cycle at different phases, inhibiting tumor growth.[3]
Antimicrobial Activity
The pyrazole moiety is a common feature in compounds with antibacterial and antifungal activities.[7][8][9][10] this compound can serve as a precursor for the synthesis of novel antimicrobial agents.
Potential Targets:
-
Bacterial DNA Gyrase and Topoisomerase IV: These enzymes are crucial for bacterial DNA replication and are known targets of antimicrobial pyrazoles.
-
Fungal Ergosterol Biosynthesis: Pyrazole derivatives can interfere with the synthesis of ergosterol, an essential component of fungal cell membranes.
Enzyme Inhibition
The structural features of this compound make it a candidate for the design of specific enzyme inhibitors. The carboxylic acid precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, is a known intermediate in the synthesis of inhibitors for Stearoyl-CoA desaturase 1 and 5 (SCD1 and SCD5), which are implicated in metabolic disorders. This suggests that the methyl ester derivative could also be explored for similar activities.
A structurally related compound, methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate, has been identified as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), a key enzyme in pyrimidine biosynthesis in the malaria parasite.[11] The methyl ester form of this related compound was found to be crucial for its activity.[11]
Quantitative Data for Structurally Related Compounds
| Compound Name | Target | Activity | Value | Reference |
| Methyl (1S,3S,5R*)-1,5-dimethyl-7-oxo-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylate | Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) | IC50 | 2.9 ± 0.3 µM | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of pyrazole esters.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous methanol (MeOH)
-
Anhydrous dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware
Procedure:
-
Acid Chloride Formation: To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Esterification: Dissolve the resulting crude acid chloride in anhydrous methanol at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford pure this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of the synthesized compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
This compound (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Visualizations
References
- 1. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of novel 1-arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazide hydrazone derivatives as potential agents against A549 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. verixiv.org [verixiv.org]
- 10. Microbiological Screening of 5-Functionalized Pyrazoles for the Future Development of Optimized Pyrazole-Based Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate: A Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis
Introduction
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block extensively utilized as a chemical intermediate in the synthesis of a wide array of biologically active molecules. Its pyrazole core is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and clinical candidates. This is attributed to the pyrazole ring's ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and its synthetic tractability. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of key chemical intermediates, highlighting its role in the development of pharmaceuticals and agrochemicals.
Application Notes
The primary applications of this compound lie in its conversion to other key synthons, namely the corresponding carbohydrazide and carboxamide. These derivatives serve as versatile precursors for the construction of more complex molecules, including kinase inhibitors, anti-inflammatory agents, and herbicides.
-
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide: The reaction of the methyl ester with hydrazine hydrate is a straightforward and high-yielding method to produce the corresponding hydrazide. This carbohydrazide is a crucial intermediate for synthesizing compounds with anti-inflammatory, analgesic, and antimicrobial properties. It is a common precursor for the formation of various heterocyclic rings, such as triazoles and oxadiazoles, which are prevalent in many therapeutic agents.
-
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide: The amide derivative is another important intermediate. While direct amidation of the methyl ester is possible, a common and effective route involves the initial hydrolysis of the ester to the carboxylic acid, followed by activation and reaction with ammonia or an amine.[1] The resulting carboxamide moiety can act as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. Pyrazole carboxamides are found in a variety of bioactive compounds, including potent enzyme inhibitors.
-
Application in Drug Discovery: The pyrazole scaffold is a cornerstone in the design of kinase inhibitors, a major class of anti-cancer drugs.[2] The substituents on the pyrazole ring of this compound can be strategically chosen to optimize binding to the ATP-binding site of various kinases. For instance, derivatives of this intermediate have been explored in the synthesis of analogues of celecoxib, a selective COX-2 inhibitor.[3][4]
Experimental Protocols
The following protocols provide detailed procedures for the key transformations of this compound.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide
This protocol describes the direct conversion of the methyl ester to the corresponding carbohydrazide.[5]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of the carbohydrazide.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 154.15 | 10 | 1.54 g |
| Hydrazine hydrate (~80%) | 50.06 | 50 | 2.5 mL |
| Ethanol | - | - | 25 mL |
Procedure:
-
To a solution of this compound (1.54 g, 10 mmol) in ethanol (25 mL), add hydrazine hydrate (2.5 mL, ~50 mmol).
-
Reflux the reaction mixture for 7-9 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, evaporate the solvent under reduced pressure.
-
Wash the resulting precipitate with cold water and then with diethyl ether.
-
Air-dry the solid and recrystallize from ethanol to obtain pure 1,5-dimethyl-1H-pyrazole-3-carbohydrazide.
Expected Yield: ~85-95%
Characterization Data: The product can be characterized by melting point, IR, and NMR spectroscopy. The IR spectrum should show the appearance of N-H stretching bands and a shift in the carbonyl frequency.
Protocol 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This protocol follows a two-step procedure involving hydrolysis of the methyl ester to the carboxylic acid, followed by conversion to the amide.[1]
Workflow:
Caption: Two-step synthesis of the carboxamide.
Step 1: Hydrolysis to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| This compound | 154.15 | 10 | 1.54 g |
| Sodium hydroxide (NaOH) | 40.00 | 12 | 0.48 g |
| Methanol/Water (1:1) | - | - | 20 mL |
| Concentrated HCl | - | - | As needed |
Procedure:
-
Dissolve this compound (1.54 g, 10 mmol) in a 1:1 mixture of methanol and water (20 mL).
-
Add sodium hydroxide (0.48 g, 12 mmol) and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with concentrated HCl.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Expected Yield: >90%
Step 2: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide [1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 140.14 | 71.43 | 10 g |
| Thionyl chloride (SOCl₂) | 118.97 | 214.29 | 15.6 mL |
| Aqueous ammonia (NH₃·H₂O) | - | - | 200 mL |
Procedure:
-
In a round-bottom flask, mix 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (15.6 mL, 214.29 mmol).
-
Reflux the mixture for 2 hours.
-
After completion, concentrate the mixture under vacuum to remove excess thionyl chloride.
-
Cool the residue to 0 °C and slowly add aqueous ammonia (200 mL) dropwise with stirring.
-
Continue stirring at 0 °C for 1 hour.
-
Collect the resulting solid product by filtration, wash with cold water, and dry to obtain 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Expected Yield: ~81%[1]
Signaling Pathways and Logical Relationships
The pyrazole scaffold is a common hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition.
Caption: Synthetic utility and biological relevance of the intermediate.
This diagram illustrates how this compound is converted into key intermediates (carbohydrazide and carboxamide). These intermediates are then further functionalized to create kinase inhibitor scaffolds. The pyrazole core of these scaffolds interacts with the hinge region of the kinase's ATP binding site, leading to the inhibition of signal transduction pathways, which is a common mechanism for anti-cancer drugs.
References
- 1. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antibacterial, and anticancer properties.[1][2][3][4] This protocol outlines a two-step synthetic route involving an initial cyclocondensation reaction to form the pyrazole core, followed by esterification to yield the final product. This application note is intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a key pharmacophore found in numerous commercially available drugs, such as the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] The biological activity of pyrazole derivatives is broad and includes potential applications as anticancer, antimicrobial, and antidepressant agents.[1][3][5] The synthesis of novel pyrazole derivatives, such as this compound, is therefore a significant area of research in the development of new therapeutic agents.
The synthetic strategy presented here is based on the well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6] This is followed by a standard esterification procedure to obtain the desired methyl ester.
Data Presentation
The following table summarizes expected yields for the key steps in the synthesis of this compound, based on reported yields for analogous reactions.
| Step | Reaction | Starting Materials | Product | Reported Yield (%) | Reference Compound |
| 1 | Cyclocondensation | Methylhydrazine, Dimethyl acetylenedicarboxylate | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | Not specified | N/A |
| 2 | Esterification (via acid chloride) | 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, Thionyl chloride, Methanol | This compound | ~81 | 1,5-dimethyl-1H-pyrazole-3-carboxamide (from the corresponding carboxylic acid and thionyl chloride/ammonia)[7] |
| Alternative One-Pot | Cyclocondensation/Esterification | Phenylhydrazine, Dimethyl acetylenedicarboxylate | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | Not specified | Product from a one-pot reaction[8] |
Experimental Protocols
Part 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
This procedure is adapted from the synthesis of similar pyrazole carboxylates via the reaction of a hydrazine with an alkyne dicarboxylate.[8]
Materials:
-
Methylhydrazine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Methanol
-
Toluene
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl acetylenedicarboxylate (1 equivalent) in a 1:1 mixture of toluene and dichloromethane.
-
Add methylhydrazine (1 equivalent) dropwise to the solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the crude residue, add methanol and a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid). Reflux the mixture for 2 hours to hydrolyze the ester.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Synthesis of this compound
This protocol is based on the conversion of a carboxylic acid to its corresponding amide via an acid chloride intermediate, adapted for ester formation.[7][9]
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for 2 hours. The suspension should become a clear solution.
-
After reflux, cool the mixture to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure.
-
To the resulting crude acid chloride, add anhydrous methanol dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates the completion of the reaction.
-
Quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
Visualizations
Synthetic Workflow
Caption: A two-step synthesis of the target compound.
Potential Mechanism of Action: Kinase Inhibition
Given that many pyrazole derivatives exhibit anticancer activity, a plausible mechanism of action is the inhibition of protein kinases involved in cancer cell signaling.
Caption: Inhibition of a kinase cascade by a pyrazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. mdpi.com [mdpi.com]
- 5. jocpr.com [jocpr.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 8. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | MDPI [mdpi.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Pyrazole Carboxylate Derivatives in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Pyrazole Derivatives in Agrochemicals
The pyrazole ring is a crucial heterocyclic scaffold in the development of modern agrochemicals due to its diverse biological activities.[1] Pyrazole derivatives have been successfully commercialized as herbicides, fungicides, and insecticides.[2][3] These compounds often exhibit high efficacy, target-specificity, and favorable environmental profiles. This document provides an overview of the synthesis, application, and biological evaluation of pyrazole carboxylate derivatives as potential agrochemical agents, based on existing research on analogous compounds.
Synthesis of Pyrazole Carboxylate Derivatives
The synthesis of pyrazole carboxylates typically involves the cyclization of a β-dicarbonyl compound or its equivalent with a hydrazine derivative, followed by oxidation and esterification or amidation.
2.1. General Synthesis Workflow
Caption: Generalized synthesis workflow for pyrazole carboxylate and carboxamide derivatives.
2.2. Protocol for Synthesis of 5-Methyl-1H-pyrazole-3-carboxylic Acid
This protocol is adapted from a procedure for a structurally similar compound and can be a starting point for synthesizing the parent acid of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.[4]
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Potassium permanganate (KMnO₄)
-
Water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole (0.818 mol) in 700 mL of water and heat the solution to 70°C.[4]
-
Slowly add potassium permanganate (3.271 mol) to the solution, maintaining the temperature below 90°C.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with distilled water.[4]
-
Acidify the filtrate to a pH of 2 with dilute HCl and let it stand overnight.[4]
-
Collect the resulting precipitate by filtration and wash with distilled water to obtain 3,5-pyrazoledicarboxylic acid.[4]
-
Neutralize the remaining filtrate to a pH of 5-6 to precipitate 5-methyl-1H-pyrazole-3-carboxylic acid.[4]
-
Collect the precipitate by filtration and wash with distilled water to yield the final product.[4]
2.3. Protocol for One-Pot Synthesis of a Methyl Pyrazole-3-carboxylate Derivative
This protocol describes the synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate and illustrates a common method for forming the pyrazole ring and ester in a single step.[5]
Materials:
-
Phenyl hydrazine
-
Dimethylacetylene dicarboxylate (DMAD)
-
Toluene
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Prepare a 1:1 mixture of toluene and DCM (10 mL total volume).[5]
-
Add equimolar amounts of phenyl hydrazine (2 mmol) and DMAD (2 mmol) to the solvent mixture.[5]
-
Stir the mixture at reflux for 2 hours, monitoring the reaction completion by thin-layer chromatography.[5]
-
Once the reaction is complete, evaporate the solvent under reduced pressure.[5]
-
Recrystallize the resulting white solid from ethanol to obtain the purified product.[5]
Application Notes: Herbicidal Activity
Pyrazole derivatives are prominent in herbicide discovery, with several commercial products targeting key plant enzymes.[2][6]
3.1. Overview of Herbicidal Activity
Many pyrazole-based herbicides act by inhibiting enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) or transketolase (TK).[2][7] This inhibition disrupts essential metabolic pathways in weeds, leading to bleaching and growth arrest.[7]
3.2. Quantitative Data on Herbicidal Pyrazole Derivatives
| Compound Class/Name | Target Weed(s) | Dosage/Concentration | Inhibition Rate (%) | Reference |
| Pyrazole Amide Derivatives (e.g., 6ba, 6bj) | Digitaria sanguinalis | 150 g ai/ha | 75 - 80 | [2] |
| Amaranthus retroflexus | 150 g ai/ha | 60 - 75 | [2] | |
| Setaria viridis | 150 g ai/ha | 82 - 90 | [2] | |
| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 200 µg/mL | 100 | |
| Substituted Pyrazole Isothiocyanates (e.g., 3-1, 3-7) | Echinochloa crusgalli | 100 µg/mL | ~70-80 (calculated) |
3.3. Protocol for Post-Emergence Herbicidal Activity Assay
This protocol is a standard method for evaluating the post-emergence herbicidal effects of test compounds in a greenhouse setting.[2][7]
Materials:
-
Test compounds
-
Acetone (as solvent)
-
Tween-20 (as surfactant)
-
Distilled water
-
Weed species grown to the 2-4 leaf stage
-
Spray bottle or chamber
Procedure:
-
Prepare a stock solution of the test compound in acetone.
-
Create the final spray solution by diluting the stock solution in distilled water containing a small amount of Tween-20 (e.g., 0.1%) to the desired concentration (e.g., 150 g ai/ha).[2]
-
Spray the weed seedlings evenly with the test solution until runoff.
-
Maintain the treated plants in a greenhouse under controlled conditions (temperature, light, humidity).
-
After a set period (e.g., 14-21 days), visually assess the herbicidal injury (e.g., bleaching, necrosis, stunting) as a percentage of inhibition compared to untreated control plants.[2]
3.4. Visualization of HPPD Inhibition Pathway
Caption: Mechanism of action for HPPD-inhibiting pyrazole herbicides.
Application Notes: Fungicidal Activity
Pyrazole carboxamides are a major class of fungicides, primarily acting as Succinate Dehydrogenase Inhibitors (SDHIs).[8][9] They disrupt the fungal respiratory chain, leading to energy depletion and cell death.[10]
4.1. Overview of Fungicidal Activity
SDHIs bind to the ubiquinone-binding site of complex II in the mitochondrial respiratory chain, blocking the conversion of succinate to fumarate.[11] This targeted action provides excellent control against a broad spectrum of plant pathogenic fungi.[12]
4.2. Quantitative Data on Fungicidal Pyrazole Derivatives
| Compound Class/Name | Target Fungus(i) | EC₅₀ (mg/L) | Reference |
| Pyrazole Carboxylate Derivative (Compound 24) | Botrytis cinerea | 0.40 | [11] |
| Sclerotinia sclerotiorum | 3.54 | [11] | |
| Pyrazole Carboxylate Derivative (Compound 15) | Valsa mali | 0.32 | [11] |
| Pyrazole-Thiazole Carboxamide (Compound 6d) | Rhizoctonia cerealis | 5.11 µg/mL | [13] |
| Isoxazolol Pyrazole Carboxylate (Compound 7ai) | Rhizoctonia solani | 0.37 µg/mL | [3] |
| Pyrazole Carboxamide (SCU3038) | Rhizoctonia solani (in vivo) | 0.95 | [9] |
4.3. Protocol for In Vitro Antifungal Assay (Mycelial Growth Inhibition)
This protocol determines the efficacy of compounds in inhibiting fungal growth on a solid medium.[3][14]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO) or acetone for stock solution
-
Potato Dextrose Agar (PDA) medium, sterilized
-
Petri dishes (9 cm)
-
Fungal pathogen cultures
-
Cork borer (5 mm)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Add the appropriate volume of the stock solution to molten PDA to achieve the desired final concentrations. Pour the amended PDA into Petri dishes.
-
Take a 5 mm mycelial disc from the edge of an actively growing fungal culture using a cork borer.
-
Place the mycelial disc at the center of the PDA plates (both treated and control).
-
Incubate the plates at a suitable temperature (e.g., 25 ± 1°C) in the dark.
-
Measure the diameter of the fungal colony when the growth in the control plate has reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition relative to the control.
4.4. Visualization of SDHI Mode of Action
Caption: Pyrazole carboxamides inhibit Complex II (SDH), blocking ATP synthesis.
Application Notes: Insecticidal Activity
Pyrazole-containing insecticides are effective against a wide range of pests.[15] A prominent mode of action is the antagonism of the γ-aminobutyric acid (GABA) receptor, which disrupts the insect's central nervous system.[16]
5.1. Overview of Insecticidal Activity
By blocking GABA-gated chloride channels, pyrazole insecticides cause hyperexcitation of the insect's nervous system, leading to convulsions and death.[16] This class of insecticides is valuable for managing pests that have developed resistance to other chemical classes.[17]
5.2. Quantitative Data on Insecticidal Pyrazole Derivatives
| Compound Class/Name | Target Insect(s) | LC₅₀ / Activity | Reference |
| Schiff Base Pyrazole (Compound 3f) | Termites | 0.001 µg/mL | [15] |
| Schiff Base Pyrazole (Compound 3d) | Termites | 0.006 µg/mL | [15] |
| Pyrazole Derivative (Compound 6h) | Locusts | 47.68 µg/mL | [15] |
| Pyrazole Amides with Hydrazone | Plutella xylostella | Good activity at 5 mg/L | [18] |
| Culex pipiens pallens | Good activity at 0.25 mg/L | [18] |
5.3. Protocol for Insecticidal Bioassay (Leaf-Dip Method)
This protocol is suitable for evaluating the efficacy of compounds against leaf-feeding insects like Plutella xylostella.[18]
Materials:
-
Test compounds
-
Acetone and distilled water
-
Tween-20 or similar surfactant
-
Cabbage leaves or other suitable host plant leaves
-
Target insect larvae (e.g., 3rd instar)
-
Petri dishes with moist filter paper
Procedure:
-
Prepare serial dilutions of the test compound in an acetone-water solution containing a surfactant.
-
Dip fresh host plant leaves into the test solutions for approximately 10-30 seconds.
-
Allow the leaves to air-dry completely.
-
Place one treated leaf into a Petri dish lined with moist filter paper.
-
Introduce a set number of insect larvae (e.g., 10) into each Petri dish.
-
Seal the dishes and incubate them under controlled environmental conditions.
-
Assess larval mortality at specified time intervals (e.g., 24, 48, 72 hours) compared to a control group treated with a solvent-surfactant solution only.
-
Calculate the LC₅₀ value using probit analysis.
5.4. Visualization of GABA Receptor Antagonism
Caption: Pyrazole insecticides block the GABA receptor, preventing neural inhibition.
References
- 1. Pyrazole derivatives: Recent advances in discovery and development of pesticides [ccspublishing.org.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives - ProQuest [proquest.com]
- 11. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New… [ouci.dntb.gov.ua]
- 18. Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. Its efficient and scalable production is crucial for drug discovery and development programs. This document provides a detailed protocol for the large-scale synthesis of this compound via the esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. The presented method is designed for robustness, high yield, and suitability for industrial application.
Synthetic Pathway
The synthesis proceeds through a classical Fischer esterification of the commercially available 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with methanol, utilizing a strong acid catalyst such as sulfuric acid. This method is cost-effective and well-established for large-scale production.
Data Presentation
| Parameter | Value | Notes |
| Reactants | ||
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1.0 equiv | Key starting material. |
| Methanol | 10-20 vol | Serves as both reactant and solvent. |
| Sulfuric Acid (98%) | 0.1-0.2 equiv | Catalytic amount. |
| Reaction Conditions | ||
| Temperature | Reflux (~65 °C) | |
| Reaction Time | 4-8 hours | Monitored by TLC or HPLC. |
| Work-up & Purification | ||
| Quenching Solution | Saturated NaHCO₃ (aq.) | To neutralize the acid catalyst. |
| Extraction Solvent | Dichloromethane or Ethyl Acetate | |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | |
| Purification Method | Recrystallization or Distillation | Depending on the purity requirements. |
| Yield & Purity | ||
| Expected Yield | > 90% | |
| Purity | > 98% | Assessed by HPLC and NMR. |
Experimental Protocol
Materials and Reagents:
-
1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (98%)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (or Ethyl Acetate)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
Brine (saturated sodium chloride solution)
Procedure:
-
Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 equiv) and methanol (10-20 volumes).
-
Catalyst Addition: Stir the mixture to obtain a suspension. Slowly and carefully, add concentrated sulfuric acid (0.1-0.2 equiv) to the stirring suspension. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain this temperature for 4-8 hours. Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the volume of methanol under reduced pressure using a rotary evaporator.
-
Neutralization: Dilute the residue with dichloromethane (or ethyl acetate) and slowly pour it into a stirred, ice-cold saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Ensure the final pH of the aqueous layer is between 7 and 8.
-
Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of dichloromethane (or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (or magnesium sulfate), filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by vacuum distillation to afford the final product in high purity.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate as a Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a highly versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. Its unique structural features allow for facile derivatization, making it a valuable precursor for the synthesis of a wide array of complex molecules with diverse biological activities. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, particularly focusing on analogues of established drugs such as Celecoxib and Dasatinib. The protocols herein describe key chemical transformations, including hydrolysis, amidation, and cyclization reactions, to construct elaborate molecular architectures. Furthermore, this document elucidates the role of the resulting pyrazole-based compounds in modulating key signaling pathways implicated in inflammation and cancer, namely the COX-2, EGFR, and HER-2 pathways.
Introduction
The pyrazole scaffold is a prominent feature in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from the favorable physicochemical properties and the ability of the pyrazole ring to engage in various biological interactions. This compound, in particular, serves as a readily available and functionalizable starting material for the construction of diverse molecular libraries. The ester functionality at the 3-position can be easily converted into other functional groups such as carboxylic acids, amides, and hydrazides, which can then be used in subsequent reactions to build molecular complexity. This adaptability makes it a cornerstone in the synthesis of compounds targeting a range of therapeutic areas, including anti-inflammatory and anti-cancer agents.
Key Chemical Transformations and Experimental Protocols
The following protocols detail the transformation of this compound into key intermediates and subsequently into more complex molecular structures.
Hydrolysis of this compound to 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid
The initial and often crucial step in utilizing this compound is its hydrolysis to the corresponding carboxylic acid. This transformation provides a versatile handle for subsequent amide bond formations and other coupling reactions.
Experimental Protocol:
A solution of this compound (1.0 eq) in a mixture of methanol and water (2:1 v/v) is treated with sodium hydroxide (2.0 eq). The reaction mixture is heated to reflux and stirred for 2-4 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC). Upon completion, the methanol is removed under reduced pressure. The aqueous solution is then cooled in an ice bath and acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a white solid.[1]
| Reactant | Reagent/Solvent | Conditions | Yield |
| This compound | Sodium Hydroxide, Methanol/Water | Reflux, 2-4 h | >90% |
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
The carboxylic acid can be readily converted to the corresponding primary amide, a common functional group in many bioactive molecules.
Experimental Protocol:
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in a suitable solvent such as dichloromethane, oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF) are added. The mixture is stirred at room temperature for 1-2 hours to form the acid chloride. In a separate flask, an excess of aqueous ammonia is cooled in an ice bath. The freshly prepared acid chloride solution is then added dropwise to the cold ammonia solution with vigorous stirring. The resulting precipitate is collected by filtration, washed with water, and dried to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide. A similar procedure starting from the carboxylic acid involves refluxing with thionyl chloride followed by treatment with aqueous ammonia.[2]
| Starting Material | Reagents | Conditions | Yield |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 1. Thionyl Chloride 2. Aqueous Ammonia | 1. Reflux, 2 h 2. 0°C, stirring | 81% |
Synthesis of Pyrazolyl-Thiazole Derivatives
The pyrazole core can be elaborated by the addition of other heterocyclic rings, such as thiazole, to generate hybrid molecules with enhanced biological activity.
Experimental Protocol:
Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) is converted to its methyl ester (if starting from the acid) and then reacted with hydrazine hydrate (5.0 eq) in refluxing ethanol for 6-8 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to obtain the carbohydrazide as a solid.
Step 2: Synthesis of the Thiazole Ring The 1,5-dimethyl-1H-pyrazole-3-carbohydrazide (1.0 eq) is then reacted with an appropriate α-haloketone (e.g., phenacyl bromide) (1.0 eq) in refluxing ethanol for 4-6 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized to yield the desired pyrazolyl-thiazole derivative.
| Intermediate | Reagents | Conditions | Typical Yield |
| 1,5-Dimethyl-1H-pyrazole-3-carbohydrazide | α-haloketone, Ethanol | Reflux, 4-6 h | 70-85% |
Application in Targeting Signaling Pathways
Derivatives of this compound have shown significant promise as inhibitors of key enzymes in cellular signaling pathways, particularly those involved in inflammation and cancer.
Inhibition of Cyclooxygenase-2 (COX-2)
Selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. Pyrazole-containing molecules, such as Celecoxib, are potent and selective COX-2 inhibitors. The pyrazole scaffold fits into the active site of the COX-2 enzyme, with key interactions leading to its inhibitory effect.
The pyrazole derivative binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain. The selectivity for COX-2 over COX-1 is often attributed to the presence of a side pocket in the COX-2 active site, which can accommodate the bulky substituents on the pyrazole ring. Key interactions often involve hydrogen bonding with residues such as Arginine 513 and hydrophobic interactions with residues like Valine 523.[3][4]
Inhibition of EGFR and HER-2 Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) are receptor tyrosine kinases that play a crucial role in cell proliferation, survival, and differentiation. Their aberrant signaling is a hallmark of many cancers. Pyrazole-based molecules, such as analogues of Dasatinib, have been developed as potent inhibitors of these kinases.
These pyrazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain of EGFR and HER-2. This binding event prevents the phosphorylation of downstream substrates, thereby blocking the activation of pro-survival and proliferative signaling cascades such as the PI3K/Akt and MAPK pathways. The pyrazole core often forms crucial hydrogen bonds with the hinge region of the kinase domain, while other parts of the molecule make hydrophobic and van der Waals interactions with other residues in the active site, contributing to the inhibitor's potency and selectivity.[5]
Conclusion
This compound is an invaluable and versatile building block in the synthesis of complex, biologically active molecules. The straightforward conversion of its ester group into a carboxylic acid or amide provides a gateway to a multitude of synthetic transformations, enabling the construction of diverse chemical scaffolds. The resulting pyrazole derivatives have demonstrated significant potential as modulators of key signaling pathways, including those driven by COX-2, EGFR, and HER-2. The detailed protocols and application notes provided herein serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development, facilitating the exploration of novel pyrazole-based compounds as potential therapeutic agents.
References
- 1. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. WO2009027601A2 - Pyrazole 3,5 carboxylate derivatives preparation and therapeutic application thereof - Google Patents [patents.google.com]
- 3. Characterization of celecoxib and valdecoxib binding to cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty Acid Binding to the Allosteric Subunit of Cyclooxygenase-2 Relieves a Tonic Inhibition of the Catalytic Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src inhibitor dasatinib inhibits growth of breast cancer cells by modulating EGFR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Development of Pyrazole-Based Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of pyrazole-based inhibitors, a promising class of compounds with broad therapeutic potential. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting key players in cellular signaling pathways.[1] This document details the synthesis, biological evaluation, and mechanisms of action of pyrazole-based inhibitors, with a focus on their application in oncology and neurodegenerative diseases.
Overview of Pyrazole-Based Inhibitors
Pyrazole derivatives have garnered significant attention as inhibitors of a wide range of protein kinases and other enzymes.[2] Their versatile structure allows for modifications that can be tailored to achieve high potency and selectivity for specific targets. Several FDA-approved drugs, such as Ruxolitinib (a JAK1/2 inhibitor) and Encorafenib (a BRAF inhibitor), feature a pyrazole core, highlighting the clinical significance of this chemical class.[3] These inhibitors are being actively investigated for the treatment of various cancers, inflammatory disorders, and neurodegenerative conditions like Alzheimer's disease.[4][5]
Key Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Pyrazole-based inhibitors have been developed to modulate several critical signaling pathways implicated in disease. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis.[6] Dysregulation of this pathway is linked to various cancers and autoimmune diseases.[1][7] Pyrazole-based inhibitors, such as Ruxolitinib, target the ATP-binding site of JAKs, thereby blocking downstream signaling.[3]
Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that regulates cell proliferation, differentiation, and survival.[8] The MAPK/ERK pathway is frequently hyperactivated in various cancers. Pyrazole-based inhibitors have been designed to target key kinases in this pathway, such as BRAF and p38 MAPK.[8][9]
Caption: The MAPK/ERK signaling pathway and points of inhibition by pyrazole-based compounds.
PI3K/Akt/mTOR Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling network that governs cell growth, proliferation, and survival.[4] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrazole-based inhibitors have been developed to target various kinases within this pathway, including PI3K and Akt.[3][4]
Caption: The PI3K/Akt/mTOR signaling pathway with inhibition points for pyrazole-based inhibitors.
Experimental Protocols
This section provides detailed protocols for the synthesis and biological evaluation of pyrazole-based inhibitors.
General Synthesis of 3,5-Diaryl-1H-Pyrazoles
A common method for the synthesis of 3,5-diaryl-1H-pyrazoles involves the cyclocondensation of a chalcone with hydrazine hydrate.[10][11]
Experimental Workflow:
Caption: General workflow for the synthesis of 3,5-diaryl-1H-pyrazoles.
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[10]
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution. If using acetic acid as the solvent, the reaction can often proceed at room temperature, while in ethanol, refluxing is typically required.[10]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the desired 3,5-diaryl-1H-pyrazole.[10]
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of kinase activity and inhibition.[1][12]
Protocol:
-
Reagent Preparation: Prepare the kinase, substrate, ATP, and pyrazole-based inhibitor solutions in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 2.5 µL of the pyrazole-based inhibitor at various concentrations or vehicle control (DMSO). Add 2.5 µL of a 2x kinase/substrate mixture. Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitor for 48-72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of Phosphorylated Proteins
Western blotting is used to detect the phosphorylation status of key proteins in a signaling pathway to confirm the mechanism of action of the inhibitor.[14]
Protocol:
-
Cell Lysis: Treat cells with the pyrazole-based inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., p-STAT3, p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Analyze the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment. A loading control (e.g., β-actin or GAPDH) should be used to normalize the results.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrazole-based inhibitors against various kinases and cancer cell lines.
Table 1: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Ruxolitinib | JAK1 | 3.3 | [3] |
| Ruxolitinib | JAK2 | 2.8 | [3] |
| Afuresertib | Akt1 | 0.08 (Ki) | [4] |
| Compound 6 | Aurora A | 160 | [4] |
| Compound 17 | Chk2 | 17.9 | [4] |
| Ravoxertinib | ERK1 | 6.1 | [8] |
| Ravoxertinib | ERK2 | 3.1 | [8] |
| Compound 3f | JAK1 | 3.4 | [1] |
| Compound 3f | JAK2 | 2.2 | [1] |
| Compound 3f | JAK3 | 3.5 | [1] |
| Prexasertib | CHK1 | <1 | [3] |
Table 2: Cytotoxicity of Pyrazole-Based Inhibitors in Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Afuresertib | HCT116 | Colon | 0.95 | [4] |
| Compound 6 | HCT116 | Colon | 0.39 | [4] |
| Compound 6 | MCF-7 | Breast | 0.46 | [4] |
| Compound 11b | HEL | Erythroleukemia | 0.35 | [1] |
| Compound 11b | K562 | CML | 0.37 | [1] |
| Compound 3f | PC-3 | Prostate | low µM | [1] |
| Compound 3f | HEL | Erythroleukemia | low µM | [1] |
| Compound 3f | K562 | CML | low µM | [1] |
| Compound 3f | MCF-7 | Breast | low µM | [1] |
Conclusion
The pyrazole scaffold continues to be a highly valuable template for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. The detailed protocols and data presented in these application notes are intended to facilitate further research and development in this exciting field. By leveraging the synthetic versatility of the pyrazole core and employing robust biological evaluation methods, researchers can continue to advance the development of novel therapeutics for a wide range of diseases.
References
- 1. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 2. sketchviz.com [sketchviz.com]
- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. promega.com [promega.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors [mdpi.com]
- 12. promega.com [promega.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Quantitative Analysis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound of interest in pharmaceutical research and development due to the prevalence of the pyrazole scaffold in a wide range of biologically active molecules. Accurate and precise quantification of this compound is essential for various stages of drug development, including purity assessment of active pharmaceutical ingredients (APIs), stability studies, and formulation analysis. This application note provides a detailed protocol for the quantitative determination of this compound using a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for similar pyrazole derivatives and offers a reliable approach for routine analysis.
Principle
The method employs RP-HPLC to separate this compound from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and an aqueous buffer. The analyte is detected and quantified by a UV detector at a wavelength where the compound exhibits maximum absorbance. The concentration of the analyte in a sample is determined by comparing its peak area to a calibration curve generated from standard solutions of known concentrations.
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Syringes and syringe filters (0.45 µm, PTFE or nylon)
-
HPLC vials
Instrumentation
A standard HPLC system equipped with:
-
Degasser
-
Isocratic or Gradient Pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Chromatography data acquisition and processing software
Experimental Protocols
Preparation of Solutions
a. Mobile Phase Preparation (0.1% TFA in Water:Methanol, 20:80 v/v)
-
Measure 200 mL of HPLC-grade water into a 1000 mL graduated cylinder.
-
Carefully add 1.0 mL of TFA to the water.
-
Add 800 mL of HPLC-grade methanol.
-
Mix thoroughly and degas the solution for at least 15 minutes using sonication or vacuum filtration.
b. Standard Stock Solution Preparation (100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer the weighed standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and then dilute to the mark with methanol. Mix well.
c. Preparation of Calibration Standards
Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve the desired concentrations (e.g., 5, 10, 20, 50, 100 µg/mL).
d. Sample Preparation
-
Accurately weigh a sample containing this compound.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Run Time | 10 minutes |
System Suitability
Before starting the analysis, perform a system suitability test by injecting a standard solution (e.g., 50 µg/mL) five times. The acceptance criteria are typically:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor: ≤ 2.0
-
Theoretical plates: ≥ 2000
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples using the linear regression equation of the calibration curve.
Data Presentation
The performance of the analytical method should be validated according to ICH guidelines. The following table summarizes representative quantitative data for a similar validated HPLC method for a pyrazole derivative, which can be used as a benchmark.[1]
| Parameter | Representative Value |
| Linearity Range | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 4 µg/mL |
| Limit of Quantification (LOQ) | 15 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Robustness | Unaffected by minor changes in method parameters |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of parameters for analytical method validation.
References
Application Notes and Protocols for Combinatorial Chemistry Using Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate as a versatile scaffold in combinatorial chemistry for the discovery of novel therapeutic agents. The protocols outlined below detail the synthesis of a diverse library of 1,5-dimethyl-1H-pyrazole-3-carboxamides and highlight their potential biological applications, particularly in the fields of oncology and enzymology.
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] this compound serves as an excellent starting point for the generation of chemical libraries due to the facile conversion of its ester functionality into a diverse array of carboxamides. This allows for the systematic exploration of the chemical space around the pyrazole core to identify potent and selective modulators of biological targets.
The primary strategy for library synthesis involves a two-step process: saponification of the methyl ester to the corresponding carboxylic acid, followed by amide coupling with a library of primary and secondary amines. This approach offers a high degree of flexibility and is amenable to both solution-phase and solid-phase synthesis techniques.
Key Applications and Biological Activities
Derivatives of the 1,5-dimethyl-1H-pyrazole-3-carboxamide scaffold have shown promise in several therapeutic areas:
-
Anticancer Activity: Certain pyrazole-3-carboxamide derivatives have been identified as potential anticancer agents.[2][3] Their mechanism of action can involve the inhibition of kinases or direct interaction with DNA, potentially leading to the cleavage of supercoiled plasmid DNA and disruption of DNA conformation.[2][3]
-
Enzyme Inhibition: This class of compounds has been investigated for its ability to inhibit various enzymes. For instance, libraries of pyrazole-carboxamides have been synthesized and screened for their inhibitory effects on human carbonic anhydrase (hCA) isoenzymes I and II.[7]
Experimental Protocols
The following protocols provide detailed methodologies for the key steps in the synthesis of a 1,5-dimethyl-1H-pyrazole-3-carboxamide library.
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the starting methyl ester to its corresponding carboxylic acid, a crucial intermediate for subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1.0 eq) in a 3:1 mixture of THF and water in a round-bottom flask.
-
Add LiOH (2.0 eq) or NaOH (2.0 eq) to the solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until all the starting material has been consumed.
-
Once the reaction is complete, place the flask in an ice bath to cool.
-
Slowly add 1M HCl to the cooled mixture to acidify it to a pH of 2-3, which will cause the carboxylic acid to precipitate.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold water to remove any inorganic salts.
-
Dry the purified 1,5-dimethyl-1H-pyrazole-3-carboxylic acid under high vacuum. The product is often of sufficient purity for the next step without further purification.
Protocol 2: Solution-Phase Amide Coupling
This protocol details the formation of the amide bond between 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and a diverse library of amines via an acid chloride intermediate.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Nitrogen or Argon gas supply
-
Schlenk line or similar inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Ice bath
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
Step 2a: Acid Chloride Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add a catalytic drop of anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) or oxalyl chloride (1.5 eq) dropwise. Vigorous gas evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until the suspension becomes a clear solution.
-
Remove the solvent and excess reagent in vacuo to obtain the crude 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride. This intermediate is typically used immediately in the next step without further purification.
Step 2b: Amide Formation
-
Dissolve the crude acid chloride from the previous step in fresh anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.2 eq) and triethylamine (2.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and perform a standard aqueous work-up.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Protocol 3: General Solid-Phase Synthesis of a Pyrazole-3-carboxamide Library
This protocol provides a general workflow for the solid-phase synthesis of a pyrazole-3-carboxamide library, which is highly amenable to automation and high-throughput synthesis.
Materials:
-
Rink Amide resin or other suitable solid support
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Coupling reagents (e.g., DCC/HOBt, HATU, HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Solid-phase synthesis vessel
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection (if using Fmoc-protected resin): Treat the resin with 20% piperidine in DMF twice for 10-15 minutes each time to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amine Coupling: In a separate vial, pre-activate 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (3-5 eq) with a suitable coupling reagent (e.g., HATU, 3-5 eq) and a base (e.g., DIPEA, 6-10 eq) in DMF for 15-30 minutes.
-
Add the activated carboxylic acid solution to the resin and shake at room temperature for 4-16 hours.
-
Washing: Wash the resin thoroughly with DMF, DCM, and methanol to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail for 2-4 hours at room temperature to cleave the synthesized carboxamide from the solid support and remove any acid-labile protecting groups.
-
Product Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding cold diethyl ether.
-
Purification: Purify the crude carboxamide by preparative HPLC to obtain the final product.
Data Presentation
The following tables summarize representative quantitative data for the biological activity of pyrazole-3-carboxamide derivatives.
Table 1: Carbonic Anhydrase Inhibition Data for a Library of Pyrazole-3-carboxamides [7]
| Compound | hCA I Kᵢ (µM) | hCA II Kᵢ (µM) |
| 6a | 0.063 | 0.007 |
| 6b | 0.125 | 0.015 |
| 6c | 0.890 | 1.250 |
| 6d | 1.560 | 2.890 |
| 6e | 3.368 | 4.235 |
| Acetazolamide (Standard) | 0.250 | 0.012 |
Note: The specific structures for compounds 6a-6e are detailed in the cited reference. This table demonstrates the potential to identify potent enzyme inhibitors through library screening.
Table 2: Anticancer Activity of a Pyrazole-3-carboxamide Derivative [3]
| Compound | Target | DNA Binding Affinity (K) | Notes |
| pym-5 | DNA | 1.06 x 10⁵ M⁻¹ | Showed cleavage activity on supercoiled plasmid pBR322 DNA. |
Note: "pym-5" refers to 5-(3-cyclopropylureido)-N-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-1-H-pyrazole-3-carboxamide.
Visualizations
Experimental Workflow for Library Synthesis
Caption: Workflow for solution-phase and solid-phase synthesis of a pyrazole-3-carboxamide library.
Putative Signaling Pathway Disruption by Pyrazole-3-carboxamides
Caption: Proposed mechanism of anticancer activity via DNA interaction.
References
- 1. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tsijournals.com [tsijournals.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical research. Our goal is to help you improve your reaction yield and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields in the synthesis of this compound can stem from several factors, including incomplete reaction, formation of side products, and issues with starting material quality.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the purity of your starting materials, methyl 2,4-dioxopentanoate and methylhydrazine. Impurities can lead to undesirable side reactions. Use freshly distilled or commercially available high-purity reagents.
-
Reaction Conditions: The reaction is sensitive to temperature and solvent. Running the reaction at elevated temperatures can lead to decomposition of starting materials or products. Conversely, a temperature that is too low may result in an incomplete reaction. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Stoichiometry: Precise stoichiometry is critical. An excess of either reactant can lead to the formation of side products. A 1:1 molar ratio of the β-ketoester to methylhydrazine is generally recommended as a starting point.
-
Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of methylhydrazine.
Q2: I am getting a mixture of two regioisomers. How can I increase the selectivity for the desired 1,5-dimethyl isomer?
A common challenge in this synthesis is the formation of the regioisomeric byproduct, methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. The regioselectivity is influenced by the nucleophilicity of the two nitrogen atoms in methylhydrazine and the electrophilicity of the two carbonyl groups in the β-ketoester.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent has a significant impact on regioselectivity. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the preference for the formation of the 1,5-disubstituted pyrazole.[1] These solvents can stabilize the transition state leading to the desired isomer through hydrogen bonding.
-
Hydrazine Salt vs. Free Base: Using methylhydrazine sulfate instead of the free base can alter the regioselectivity. The protonated form of methylhydrazine can influence the nucleophilicity of the nitrogen atoms, potentially favoring one reaction pathway over the other.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity, as the transition states leading to the two isomers may have different activation energies.
Q3: How can I effectively separate the desired product from its regioisomer?
If a mixture of regioisomers is formed, separation can be achieved through chromatographic techniques.
Purification Protocol:
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the two isomers. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, can effectively separate the two compounds. The progress of the separation should be monitored by TLC.[2]
Q4: How can I confirm the identity and purity of my final product?
The identity and purity of this compound and its isomer can be confirmed using spectroscopic methods.
Characterization Data:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons, particularly the pyrazole ring proton and the N-methyl and C-methyl groups, will be distinct for each isomer.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring and the ester carbonyl group will also differ between the two isomers.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Ratio of 1,5-isomer to 1,3-isomer (approx.) | Total Yield (%) |
| Ethanol | Reflux | 1:1 | 75 |
| Methanol | Reflux | 1.2:1 | 78 |
| Dichloromethane | Reflux | 1:1.5 | 65 |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 85:15 | 88 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | >95:5 | 92 |
Note: The data presented are illustrative and may vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Regioselective Synthesis of this compound
This protocol is designed to favor the formation of the desired 1,5-dimethyl isomer.
Materials:
-
Methyl 2,4-dioxopentanoate
-
Methylhydrazine
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (HPLC grade)
Procedure:
-
To a solution of methyl 2,4-dioxopentanoate (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add methylhydrazine (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC (eluent: hexane/ethyl acetate 7:3).
-
Once the reaction is complete (typically within 2-4 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield or impure product.
References
Technical Support Center: Purification of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two primary methods for purifying this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in my crude product?
Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. A significant potential impurity is the isomeric pyrazole, methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, which can form depending on the synthetic route.[1]
Q3: How can I identify the impurities present in my sample?
A combination of analytical techniques is recommended for impurity profiling:
-
Thin-Layer Chromatography (TLC): A rapid method to visualize the number of components in your crude mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of the purification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and any significant impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in the identification of byproducts.
Q4: My purified product has a low melting point and appears as an oil, what should I do?
"Oiling out" during purification is a common issue. This can happen if the melting point of your compound is lower than the boiling point of the solvent used for recrystallization, or if the compound is highly soluble.[2] Consider using a lower-boiling point solvent or a mixture of solvents.
Troubleshooting Guides
Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities. The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Common Recrystallization Problems:
| Problem | Possible Cause | Solution |
| No crystal formation upon cooling | The solution is not supersaturated. | - Concentrate the solution by evaporating some of the solvent. - Cool the solution to a lower temperature (e.g., in an ice bath). - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound.[2][3] |
| "Oiling out" of the product | The compound's melting point is lower than the solvent's boiling point, or the compound is too soluble. | - Use a lower-boiling point solvent. - Use a solvent mixture in which the compound is less soluble at room temperature.[2] |
| Low recovery of the purified product | The compound is too soluble in the chosen solvent, even at low temperatures. | - Use a different solvent or a solvent mixture. - Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][3] |
| Colored impurities in the final product | Colored byproducts are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce the overall yield.[3] |
Suggested Recrystallization Solvents:
Based on the purification of similar pyrazole esters, the following solvents and solvent systems can be considered. The optimal choice will require experimental validation.
| Solvent/Solvent System | Comments |
| Ethanol | Often a good starting point for pyrazole derivatives.[4] |
| Methanol/Water | A polar solvent system that can be effective if the compound is soluble in methanol and insoluble in water.[4] |
| Ethyl Acetate/Hexane | A less polar solvent system. Dissolve the crude product in a minimum of hot ethyl acetate and add hexane until turbidity is observed, then allow to cool.[4] |
Column Chromatography
Column chromatography is effective for separating the desired product from impurities with different polarities, including regioisomers.
Troubleshooting Common Column Chromatography Problems:
| Problem | Possible Cause | Solution |
| Poor separation of spots on TLC | The chosen eluent system is not optimal. | - Adjust the polarity of the eluent. For pyrazole esters, a mixture of hexanes and ethyl acetate is a good starting point. Vary the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound. |
| Product elutes too quickly or too slowly | The eluent is too polar or not polar enough. | - If the product elutes too quickly (high Rf), decrease the polarity of the eluent (increase the proportion of hexane). - If the product elutes too slowly (low Rf), increase the polarity of the eluent (increase the proportion of ethyl acetate). |
| Band broadening leading to poor separation | Issues with the column packing or sample loading. | - Ensure the silica gel is packed uniformly. - Dissolve the crude product in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: Use small-scale trials to identify a suitable solvent or solvent system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
General Column Chromatography Protocol
-
TLC Analysis: Determine an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) by TLC.
-
Column Packing: Prepare a slurry of silica gel in the initial eluent and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the determined solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for common recrystallization problems.
References
Technical Support Center: Synthesis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with methylhydrazine. A common starting material is a derivative of methyl acetoacetate, which reacts with methylhydrazine to form the pyrazole ring.
Q2: What are the primary side reactions to be aware of in this synthesis?
A2: The most significant side reaction is the formation of a regioisomer, methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate. This occurs because methylhydrazine is an unsymmetrical nucleophile, and cyclization can proceed in two different ways. Other potential side reactions include incomplete reaction, hydrolysis of the methyl ester to the corresponding carboxylic acid, and self-condensation of the β-ketoester starting material.
Q3: How can I control the regioselectivity of the reaction to favor the desired 1,5-dimethyl isomer?
A3: The regioselectivity of the Knorr pyrazole synthesis with methylhydrazine is influenced by reaction conditions such as solvent and pH. Generally, the reaction of a β-ketoester with methylhydrazine involves the initial formation of a hydrazone intermediate. The subsequent intramolecular cyclization determines the final regioisomer. While achieving complete selectivity can be challenging, careful control of reaction parameters is crucial.
Q4: What are the recommended purification methods to separate the desired product from its regioisomer and other impurities?
A4: A combination of techniques is often necessary.
-
Column Chromatography: Silica gel chromatography is a common and effective method for separating the 1,5-dimethyl and 1,3-dimethyl isomers due to their likely different polarities.
-
Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be employed.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be used to isolate the desired isomer, provided there is a significant difference in solubility.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. | - Monitor the reaction progress using TLC or GC-MS to ensure completion. - Increase the reaction time or temperature as appropriate for the specific protocol. |
| 2. Decomposition of starting materials or product. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are air-sensitive. - Avoid excessive heating. | |
| 3. Incorrect stoichiometry of reactants. | - Accurately measure and dispense all reagents. | |
| Presence of Regioisomeric Impurity (methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate) | 1. Inherent nature of the Knorr synthesis with methylhydrazine. | - Optimize reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired 1,5-isomer. - Employ careful column chromatography for separation. Use a solvent system with a polarity that provides good separation between the two isomers on a TLC plate before scaling up. |
| Presence of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 1. Hydrolysis of the methyl ester during reaction or workup. | - Ensure all solvents and reagents are anhydrous. - Use non-aqueous workup conditions if possible. - If an aqueous workup is necessary, perform it quickly and at a low temperature. Neutralize any acidic or basic conditions promptly. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time or temperature. | - Increase the reaction duration or temperature and monitor for the disappearance of starting materials by TLC or GC-MS. |
| 2. Inefficient mixing. | - Ensure vigorous stirring throughout the reaction, especially for heterogeneous mixtures. | |
| Difficulty in Purifying the Product | 1. Co-elution of isomers during column chromatography. | - Experiment with different solvent systems for chromatography to improve separation. Consider using a gradient elution. - If separation is still challenging, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group. |
| 2. Oily product that is difficult to handle. | - Attempt to induce crystallization by cooling, scratching the flask, or adding a seed crystal. - If the product remains an oil, purification by distillation or chromatography is necessary. |
Experimental Protocols
A representative experimental protocol for a related synthesis, the esterification of the corresponding carboxylic acid, is provided for context. Direct synthesis via cyclocondensation would follow a similar principle of reacting a suitable β-dicarbonyl precursor with methylhydrazine.
Esterification of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid:
A common method for this transformation involves reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure using Thionyl Chloride:
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an excess of methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and then reflux for a specified time, monitoring the reaction by TLC.
-
After completion, remove the excess methanol and thionyl chloride under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography or distillation.
-
Visualizations
Reaction Pathway and Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
stability of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate under different conditions
Welcome to the Technical Support Center for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally considered to be a stable compound under standard ambient conditions (room temperature, atmospheric pressure, and in the absence of aggressive reagents).[1] For long-term storage, it is recommended to keep the compound in a cool, dry place, typically at 2-8°C, to minimize any potential degradation over time.
Q2: How does pH affect the stability of this compound?
A2: The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions. Basic conditions, in particular, can readily lead to the hydrolysis of the methyl ester to form the corresponding carboxylic acid, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.[2] Acid-catalyzed hydrolysis can also occur, though potentially at a slower rate depending on the specific conditions. It is advisable to maintain a neutral pH environment if the integrity of the ester group is critical for your experiment.
Q3: Is this compound sensitive to light?
A3: While pyrazole derivatives are often noted for their good photostability, prolonged exposure to high-intensity UV light may lead to degradation.[3] It is good laboratory practice to store the compound in amber vials or in the dark to protect it from photolytic degradation, especially when in solution.
Q4: What is the thermal stability of this compound?
A4: Pyrazole-based compounds are known for their thermal stability.[4] However, elevated temperatures, especially for extended periods, can promote degradation. The melting point of the corresponding carboxylic acid is in the range of 170-176 °C, suggesting the core pyrazole structure is thermally stable to at least this temperature. For the methyl ester, thermal degradation may occur at lower temperatures, and it is recommended to avoid excessive heating unless required for a specific reaction.
Troubleshooting Guides
Issue 1: Unexpected Peaks Observed During HPLC Analysis of a Stability Study
Possible Cause:
-
Degradation: The compound may be degrading under your experimental conditions.
-
Impurity: The unexpected peak could be an impurity from the initial synthesis that was not previously detected.
-
Contamination: The sample or solvent may have been contaminated.
Troubleshooting Steps:
-
Analyze a Control Sample: Re-analyze a freshly prepared solution of your starting material to confirm its initial purity.
-
Characterize the New Peak: If possible, use LC-MS to determine the mass of the species corresponding to the new peak. A mass corresponding to the hydrolyzed carboxylic acid (M-14) would suggest hydrolysis.
-
Review Experimental Conditions: Carefully review the pH, temperature, and light exposure of your experiment. Compare these to the known stability profile of the compound.
-
Perform Forced Degradation: To confirm if the new peak is a degradant, you can perform a forced degradation study under controlled conditions (see Experimental Protocols below) and compare the resulting chromatograms.
Issue 2: Loss of Compound Potency or Activity in a Biological Assay
Possible Cause:
-
Hydrolysis: The ester may have hydrolyzed to the carboxylic acid, which may have a different biological activity.
-
Degradation: The compound may have degraded into other inactive products.
-
Precipitation: The compound may have precipitated out of the assay medium.
Troubleshooting Steps:
-
Check Solubility: Ensure that the compound is fully dissolved in the assay buffer and remains in solution throughout the experiment.
-
Analyze Post-Assay Sample: If feasible, analyze the assay solution by HPLC after the experiment to check for the presence of the parent compound and any potential degradation products.
-
pH Considerations: Be mindful of the pH of your assay buffer. If it is significantly acidic or basic, consider the possibility of hydrolysis.
-
Freshly Prepare Solutions: Always use freshly prepared solutions of the compound for your experiments to minimize the impact of potential degradation over time in solution.
Data Presentation
The following tables present hypothetical quantitative data from a forced degradation study on this compound to illustrate its stability profile.
Table 1: Stability of this compound under Different pH Conditions at 50°C for 24 hours.
| Condition | % Parent Compound Remaining | % Hydrolysis Product (1,5-dimethyl-1H-pyrazole-3-carboxylic acid) |
| 0.1 M HCl | 92.5 | 7.1 |
| pH 4.0 Buffer | 98.2 | 1.5 |
| pH 7.0 Buffer | 99.5 | <0.5 |
| pH 9.0 Buffer | 85.3 | 14.2 |
| 0.1 M NaOH | 15.6 | 83.9 |
Table 2: Stability of this compound under Thermal and Photolytic Stress.
| Condition | Duration | % Parent Compound Remaining |
| 60°C | 48 hours | 97.8 |
| 80°C | 48 hours | 91.2 |
| UV Light (254 nm) | 24 hours | 94.5 |
| White Light | 24 hours | 99.1 |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Preparation of Stress Samples:
-
Acidic Hydrolysis: Add a known volume of the stock solution to 0.1 M HCl to achieve a final concentration of 100 µg/mL.
-
Basic Hydrolysis: Add a known volume of the stock solution to 0.1 M NaOH to achieve a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add a known volume of the stock solution to purified water to achieve a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Neutralization: After incubation, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and the formation of any degradation products.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the parent compound from its potential degradants (e.g., start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Injection Volume: 10 µL.
Mandatory Visualizations
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Pyrazole Synthesis Protocols
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrazoles. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing pyrazoles?
A1: The most prevalent methods for pyrazole synthesis include:
-
Knorr Pyrazole Synthesis: This classic method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically in the presence of an acid catalyst.
-
Synthesis from Chalcones: α,β-unsaturated ketones (chalcones) can be reacted with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles.
-
1,3-Dipolar Cycloaddition: This method involves the reaction of an alkyne with a diazo compound to form the pyrazole ring.
-
Paal-Knorr Synthesis: Similar to the Knorr synthesis, this method also utilizes a 1,4-dicarbonyl compound and a hydrazine.
Q2: My pyrazole synthesis is resulting in a mixture of regioisomers. How can I improve the selectivity?
A2: The formation of regioisomers is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds. Several factors influence regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity in favor of one isomer.[1][2]
-
Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction, thus affecting the regioisomeric ratio.
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound, thereby influencing which carbonyl group is attacked first.
-
Steric and Electronic Effects: The steric bulk and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine play a crucial role in directing the initial nucleophilic attack.
Q3: I am observing a low yield in my pyrazole synthesis. What are the likely causes?
A3: Low yields can stem from several factors:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or hydrazine can lead to side reactions and lower the yield.
-
Reaction Conditions: Suboptimal temperature, reaction time, solvent, or catalyst can result in incomplete conversion or degradation of the product.
-
Stoichiometry: Incorrect molar ratios of reactants can leave starting materials unreacted.
-
Side Reactions: The formation of byproducts, such as isomeric pyrazoles or incompletely cyclized intermediates, can consume starting materials and reduce the yield of the desired product.
Q4: How can I best purify my crude pyrazole product?
A4: The most common methods for purifying pyrazole derivatives are:
-
Recrystallization: This is a highly effective method for obtaining pure crystalline pyrazoles. Common solvents include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.
-
Column Chromatography: Silica gel column chromatography is widely used for separating pyrazoles from impurities. For basic pyrazole compounds that may interact strongly with acidic silica gel, the silica can be deactivated with triethylamine or ammonia in methanol. Alternatively, neutral alumina can be used as the stationary phase.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during pyrazole synthesis.
Issue 1: Low or No Product Yield
If you are experiencing low or no yield of your desired pyrazole, follow this troubleshooting workflow:
Caption: A logical workflow for troubleshooting low pyrazole yield.
| Potential Cause | Troubleshooting Step |
| Impure Starting Materials | Verify the purity of your 1,3-dicarbonyl compound and hydrazine using techniques like NMR or melting point analysis. Purify if necessary. |
| Suboptimal Reaction Conditions | Systematically vary the reaction temperature, time, solvent, and catalyst to find the optimal conditions. Monitor the reaction progress by TLC or LC-MS. |
| Incorrect Stoichiometry | Ensure the accurate measurement of all reactants. A slight excess of one reagent (e.g., hydrazine) may be beneficial in some cases. |
| Side Reactions | Analyze the crude reaction mixture by LC-MS or NMR to identify any major byproducts. This can provide clues for modifying the reaction conditions to suppress their formation. |
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a frequent challenge. The following diagram illustrates the factors influencing regioselectivity and potential solutions.
Caption: Factors influencing regioselectivity in pyrazole synthesis.
Quantitative Data on Solvent Effects on Regioselectivity
The choice of solvent can have a profound impact on the ratio of regioisomers formed. Fluorinated alcohols have been shown to significantly improve regioselectivity.
| 1,3-Diketone Substrate | Solvent | Regioisomeric Ratio (Isomer A:Isomer B) | Total Yield (%) |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | Ethanol | 1:1.3 | 85 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | TFE | 85:15 | 90 |
| 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione | HFIP | 97:3 | 92 |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | Ethanol | 70:30 | 88 |
| 1-phenyl-4,4,4-trifluoro-1,3-butanedione | HFIP | 99:1 | 95 |
Data is illustrative and based on trends reported in the literature.[1][2] TFE = 2,2,2-trifluoroethanol, HFIP = 1,1,1,3,3,3-hexafluoro-2-propanol.
Experimental Protocols
Protocol 1: Knorr Pyrazole Synthesis from a 1,3-Diketone
This protocol describes the synthesis of a substituted pyrazole from a 1,3-diketone and a hydrazine.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)
-
Ethanol or Glacial Acetic Acid
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
Procedure:
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in ethanol.
-
Add the hydrazine hydrate or substituted hydrazine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and then add cold water to induce precipitation.
-
Wash the collected solid with cold water and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole.
Protocol 2: Pyrazole Synthesis from a Chalcone
This two-step protocol involves the initial synthesis of a chalcone followed by its cyclization to a pyrazole.
Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)
-
Dissolve the substituted acetophenone (1.0 eq) and benzaldehyde (1.0 eq) in ethanol in a flask.
-
Slowly add an aqueous solution of sodium hydroxide (NaOH) while stirring at room temperature.
-
Continue stirring for 2-4 hours. The formation of a precipitate indicates product formation.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.
-
Recrystallize the crude chalcone from ethanol.
Step 2: Synthesis of Pyrazole from Chalcone
-
Dissolve the synthesized chalcone (1.0 eq) in glacial acetic acid or ethanol.[3]
-
Add hydrazine hydrate (1.0-1.2 eq) to the solution.[3]
-
Reflux the mixture for 4-8 hours.[3]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.[4]
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude pyrazole from ethanol.[4]
Protocol 3: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
This protocol describes the synthesis of pyrazoles from an alkyne and a diazo compound.
Materials:
-
Terminal alkyne (1.0 eq)
-
Aldehyde (for in-situ generation of diazo compound)
-
Tosylhydrazine
-
Base (e.g., sodium methoxide)
-
Solvent (e.g., methanol, THF)
Procedure:
-
In a flask, dissolve the aldehyde and tosylhydrazine in the chosen solvent to form the tosylhydrazone in situ.
-
Add the terminal alkyne to the mixture.
-
Slowly add the base to the reaction mixture at room temperature to generate the diazo compound in situ.
-
Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Disclaimer: These protocols are intended as general guidelines. Optimal conditions may vary depending on the specific substrates and scale of the reaction. It is essential to conduct all experiments with appropriate safety precautions in a well-ventilated fume hood.
References
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Esterification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the optimization of pyrazole esterification reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general starting points for optimizing a pyrazole esterification reaction?
A1: Optimization typically begins by screening key reaction parameters. These include the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants.[1] It's crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
Q2: How does the choice of solvent affect the reaction outcome?
A2: The solvent plays a critical role in pyrazole esterification by influencing reactant solubility, reaction rate, and even the prevalence of side reactions.[2] While polar protic solvents like ethanol are commonly used, aprotic dipolar solvents such as DMF, NMP, and DMAc have shown superior results in some cases.[2][3] It is recommended to perform a small-scale solvent screening to identify the optimal medium for your specific substrates.[2]
Q3: What are common causes for low yield in pyrazole esterification and how can they be addressed?
A3: Low yields can stem from several factors including impure starting materials, suboptimal reaction conditions, and the occurrence of side reactions.[1] To troubleshoot, ensure the purity of your 1,3-dicarbonyl compound and hydrazine derivative.[1] Optimizing the stoichiometry, potentially with a slight excess of hydrazine, can also drive the reaction to completion.[1] Additionally, carefully controlling temperature and reaction time is crucial.[1]
Q4: How can I control regioselectivity when using unsymmetrical starting materials?
A4: The formation of regioisomers is a common challenge with unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] Regioselectivity is influenced by both steric and electronic factors of the substituents.[1] The addition of a catalytic amount of acid or a mild base can alter the regioselectivity by influencing the initial nucleophilic attack of the hydrazine.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions:
-
Impure Reactants: Impurities in the starting materials can lead to side reactions and lower yields.[1]
-
Solution: Ensure the purity of your pyrazole carboxylic acid, alcohol, and any catalysts. Recrystallize or purify starting materials if necessary.[4]
-
-
Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.[2]
-
Solution: Screen a range of temperatures to find the optimum. Monitor reaction progress by TLC or LC-MS at different temperatures.[2]
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.[1]
-
Solution: Experiment with varying the ratio of the pyrazole carboxylic acid to the alcohol. A slight excess of the alcohol is often used.
-
-
Inactive Catalyst: The catalyst may be old, impure, or not suitable for the specific reaction.
-
Solution: Use a fresh batch of catalyst. Screen different types of catalysts (e.g., acid catalysts like H₂SO₄, or coupling agents like DCC).
-
-
Presence of Water: For reactions sensitive to water, its presence can hydrolyze the ester product or deactivate the catalyst.[5]
-
Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly before use.[4]
-
Issue 2: Formation of Multiple Products (Byproducts or Isomers)
-
Side Reactions: The reaction conditions may favor the formation of unwanted byproducts.[1]
-
Solution: Adjusting the reaction temperature or changing the solvent may suppress side reactions.[2] The order of addition of reagents can also be critical.
-
-
Formation of Regioisomers: With unsymmetrical pyrazoles, esterification can occur at different positions.[1]
-
Solution: The choice of solvent and the presence of acidic or basic additives can influence regioselectivity.[2] Careful analysis of the product mixture (e.g., by NMR) is required to identify the isomers.
-
Issue 3: Reaction Stalls or Does Not Go to Completion
-
Equilibrium Limitation: Esterification is often a reversible reaction.[5]
-
Solution: To drive the equilibrium towards the product, one of the reactants can be used in excess, or a product (often water) can be removed as it is formed, for example, by using a Dean-Stark apparatus.[6]
-
-
Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction.
-
Solution: Adding a fresh portion of the catalyst may restart the reaction.
-
Data Presentation
Table 1: Effect of Solvent on Pyrazole Esterification Yield
| Solvent | Polarity | Typical Yield (%) | Reference |
| Ethanol | Protic | Moderate to Good | [3] |
| Methanol | Protic | Moderate to Good | [2] |
| Toluene | Aprotic | Variable | [2] |
| Dioxane | Aprotic | Variable | [2] |
| DMF | Aprotic Dipolar | Good to Excellent | [2][3] |
| DMAc | Aprotic Dipolar | Good to Excellent | [2][3] |
Note: Yields are highly substrate-dependent and the above table provides a general guideline.
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Esterification
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the pyrazole carboxylic acid (1.0 eq.).
-
Reagent Addition: Add the desired alcohol (1.5 - 3.0 eq.) followed by the solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, 1-2 mol%).
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: Dicyclohexylcarbodiimide (DCC) Coupling for Pyrazole Esterification
-
Preparation: In a round-bottom flask, dissolve the pyrazole carboxylic acid (1.0 eq.), the alcohol (1.2 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
DCC Addition: Cool the solution in an ice bath and add a solution of DCC (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Filtration: The dicyclohexylurea (DCU) byproduct will precipitate. Remove the DCU by filtration.
-
Work-up and Purification: Wash the filtrate with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution. Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualizations
Caption: Workflow for a typical pyrazole esterification experiment.
References
Technical Support Center: Overcoming Solubility Issues with Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a neutral organic compound. Based on its structure, it is predicted to be poorly soluble in aqueous solutions and more soluble in organic solvents. Its solubility is governed by the principle of "like dissolves like." It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in chlorinated solvents like dichloromethane and chloroform. Its solubility in alcohols, such as ethanol and methanol, may be moderate, while it is likely to have low solubility in non-polar solvents like hexanes and diethyl ether.
Q2: Why is my compound precipitating out of solution during my experiment?
A2: Precipitation can occur for several reasons. A common cause is a change in the solvent composition or temperature. For instance, if a concentrated stock solution of the compound in a strong organic solvent (like DMSO) is diluted into an aqueous buffer, the compound may crash out if its solubility limit in the final solvent mixture is exceeded. Similarly, a decrease in temperature can reduce the solubility of the compound, leading to precipitation.[1]
Q3: Can I improve the aqueous solubility of this compound?
A3: As a neutral molecule without easily ionizable groups, altering the pH of the solution will not significantly enhance the aqueous solubility of this compound. To increase its concentration in aqueous media, the use of co-solvents, surfactants, or formulation strategies such as creating a solid dispersion or using cyclodextrins would be necessary.
Q4: What is the best way to prepare a stock solution of this compound?
A4: To prepare a stock solution, it is recommended to use a good organic solvent in which the compound is highly soluble, such as DMSO or DMF. Prepare a high-concentration stock solution (e.g., 10-50 mM) and then dilute it into your experimental medium. It is crucial to ensure that the final concentration of the organic solvent in your assay is low enough to not affect the experimental results.
Troubleshooting Guide
Problem 1: The compound is not dissolving in my chosen solvent.
-
Question: I am trying to dissolve this compound in my desired solvent for an experiment, but it remains as a solid. What should I do?
-
Answer:
-
Increase Temperature: Gently warming the solution can increase the solubility of many organic compounds.[1] Use a water bath and monitor the temperature to avoid any potential degradation of the compound.
-
Sonication: Using an ultrasonic bath can help to break up solid aggregates and enhance the dissolution rate.
-
Solvent Screening: Your chosen solvent may not be appropriate. It is advisable to perform a small-scale solvent screening to find a more suitable solvent or a co-solvent system.[1] Refer to the solubility table below for predicted good solvents.
-
Particle Size Reduction: If you have the compound as a crystalline solid, grinding it to a finer powder can increase the surface area and speed up dissolution, although it won't increase the equilibrium solubility.
-
Problem 2: My compound precipitates when I add my stock solution to an aqueous buffer.
-
Question: I have a stock solution of the compound in DMSO, but when I add it to my aqueous assay buffer, a precipitate forms. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: The final concentration of your compound in the aqueous buffer may be above its solubility limit. Try performing the experiment at a lower concentration.
-
Increase the Co-solvent Concentration: If your experiment allows, you can try to increase the percentage of the organic co-solvent (e.g., DMSO) in the final aqueous solution. However, be mindful of the tolerance of your experimental system to the organic solvent.
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to keep the compound in solution by forming micelles.
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution into the aqueous buffer. This can sometimes prevent localized high concentrations that lead to precipitation.
-
Data Presentation
Table 1: Predicted and Experimental Solubility of this compound
The following table provides predicted solubility information based on general chemical principles. It is strongly recommended that users determine the experimental solubility in their specific solvent systems using the protocol provided below.
| Solvent | Predicted Solubility | Experimental Solubility (mg/mL) |
| Water | Poor | To be determined experimentally |
| Phosphate-Buffered Saline (PBS) | Poor | To be determined experimentally |
| Ethanol | Moderate | To be determined experimentally |
| Methanol | Moderate | To be determined experimentally |
| Dichloromethane (DCM) | Good | To be determined experimentally |
| Chloroform | Good | To be determined experimentally |
| Ethyl Acetate | Moderate to Good | To be determined experimentally |
| Acetone | Good | To be determined experimentally |
| Dimethyl Sulfoxide (DMSO) | Very Good | To be determined experimentally |
| Dimethylformamide (DMF) | Very Good | To be determined experimentally |
| Hexanes | Poor | To be determined experimentally |
| Diethyl Ether | Poor to Moderate | To be determined experimentally |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
Selection of solvents (e.g., water, ethanol, DMSO, DCM)
-
Small vials or test tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Add approximately 1-2 mg of the compound to a small, clear vial.
-
Add 0.1 mL of the chosen solvent to the vial.
-
Vortex the vial vigorously for 30-60 seconds.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
If the compound dissolves, add another 1-2 mg and repeat the process to get a semi-quantitative estimate of solubility.
-
Record your observations for each solvent.
Protocol 2: Quantitative Determination of Solubility via the Shake-Flask Method
Objective: To determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Chosen solvent
-
Scintillation vials or sealed flasks
-
Orbital shaker or rotator
-
Thermostatically controlled environment (e.g., incubator)
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the compound to a vial (enough so that some solid will remain undissolved).
-
Add a known volume of the solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
-
Shake the vial for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, let the vial stand to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the compound in the diluted sample using a pre-calibrated analytical method.
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor. This value represents the equilibrium solubility.
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving the compound.
Caption: Experimental workflow for solubility determination.
References
Technical Support Center: Characterization of Impurities in Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate. It offers insights into potential impurities, analytical methodologies for their characterization, and preventative measures.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from starting materials, intermediates, by-products of the synthesis, or degradation. Based on a common synthetic route starting from ethyl acetoacetate and methylhydrazine, potential impurities are summarized in the table below.
Q2: My HPLC analysis shows an unexpected peak. How can I identify it?
A2: An unexpected peak in your HPLC chromatogram indicates the presence of an impurity. To identify it, you can employ several strategies:
-
LC-MS Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the unknown peak. This information is crucial for determining its molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): For a more precise identification, HRMS can provide the elemental composition of the impurity.
-
NMR Spectroscopy: If the impurity can be isolated, ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating its structure.
-
Forced Degradation Studies: Subjecting a pure sample of this compound to stress conditions (e.g., acid, base, heat, light, oxidation) can help to intentionally generate degradation products. Comparing the retention times of these products with your unknown peak can aid in its identification.
Q3: I am observing a regioisomeric impurity. How can I confirm its structure and prevent its formation?
A3: The formation of the regioisomer, methyl 2,5-dimethyl-2H-pyrazole-3-carboxylate, is a common issue in the synthesis of 1,5-disubstituted pyrazoles.
-
Structural Confirmation: The two regioisomers can often be distinguished using NMR spectroscopy. The chemical shifts of the methyl groups and the pyrazole ring proton will differ. 2D NMR techniques like NOESY can also be used to establish through-space correlations between the N-methyl group and the C5-methyl group in the desired 1,5-isomer.
-
Prevention: The regioselectivity of the reaction between the diketone intermediate and methylhydrazine can be influenced by reaction conditions. Lowering the reaction temperature and carefully controlling the pH can favor the formation of the desired 1,5-isomer.
Q4: How can I quantify the levels of impurities in my sample?
A4: Quantification of impurities is typically performed using a validated HPLC method with UV detection.
-
Reference Standards: The most accurate method involves using certified reference standards for each impurity. A calibration curve is generated for each standard to determine the concentration of the impurity in your sample.
-
Relative Response Factors (RRFs): When reference standards are not available, RRFs can be used to estimate the concentration of impurities relative to the main compound. The RRF can be determined experimentally or estimated based on the structure of the impurity.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low Purity of Final Product | Incomplete reaction or presence of unreacted starting materials. | Monitor the reaction progress using TLC or HPLC. Ensure sufficient reaction time and appropriate temperature. |
| Formation of by-products due to non-optimal reaction conditions. | Optimize reaction parameters such as temperature, solvent, and catalyst. | |
| Presence of an Unknown Peak in HPLC | A previously uncharacterized impurity. | Follow the steps outlined in FAQ Q2 for identification. |
| Contamination from glassware or solvents. | Ensure all glassware is thoroughly cleaned and use high-purity solvents. | |
| Poor Peak Shape in HPLC | Inappropriate mobile phase or column. | Optimize the HPLC method, including the mobile phase composition, pH, and column chemistry. |
| Overloading of the column. | Inject a smaller sample volume or a more dilute sample. | |
| Inconsistent Results Between Batches | Variation in the quality of starting materials. | Source high-purity starting materials and perform quality control checks before use. |
| Lack of precise control over reaction conditions. | Implement strict process controls for all critical parameters. |
Summary of Potential Impurities
| Impurity Name | Structure | Potential Source | Typical Analytical Method |
| Ethyl Acetoacetate | CH₃COCH₂COOC₂H₅ | Starting Material | GC-MS, ¹H NMR |
| Methylhydrazine | CH₃NHNH₂ | Starting Material | GC-MS, Derivatization followed by HPLC |
| 5-Methyl-1H-pyrazole-3-carboxylic acid | Intermediate (hydrolysis of ester) | HPLC, LC-MS | |
| Methyl 2,5-dimethyl-2H-pyrazole-3-carboxylate | By-product (Regioisomer) | HPLC, LC-MS, ¹H NMR, ¹³C NMR | |
| Ethyl 1,5-dimethyl-1H-pyrazole-3-carboxylate | By-product (Transesterification) | HPLC, LC-MS, GC-MS |
Experimental Protocols
HPLC Method for Purity Assessment and Impurity Quantification
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
GC-MS Method for Volatile Impurities
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-450
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or methanol.
NMR Spectroscopy for Structural Elucidation
-
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
¹H NMR: Acquire standard proton NMR spectra to observe the chemical shifts and coupling constants of the protons. For the title compound, expect signals for the two methyl groups, the pyrazole ring proton, and the ester methyl group.
-
¹³C NMR: Acquire carbon-13 NMR spectra to identify the number of unique carbon atoms and their chemical environments.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for assigning protons and carbons and for determining the connectivity and spatial relationships within the molecule, which is particularly useful for distinguishing between regioisomers.
Visualizations
Technical Support Center: Scaling Up Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate Production
This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges and troubleshooting strategies associated with the production of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound?
A1: The most prevalent method is a variation of the Knorr pyrazole synthesis. This typically involves the cyclocondensation of a β-dicarbonyl compound, such as a derivative of 2,4-dioxovalerate, with methylhydrazine. The resulting pyrazole carboxylic acid is then esterified to the methyl ester.
Q2: What are the primary challenges when scaling up this synthesis from the lab to a pilot plant or industrial scale?
A2: Key challenges include:
-
Heat Transfer: The cyclocondensation reaction is often exothermic. Managing heat dissipation in large reactors is critical to prevent side reactions and ensure consistent product quality.[1]
-
Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" and variations in reagent concentration, affecting reaction kinetics and impurity profiles.
-
Regioisomer Control: The reaction between an unsymmetrical β-dicarbonyl compound and methylhydrazine can potentially form two regioisomers. Controlling the reaction conditions is crucial to selectively produce the desired 1,5-dimethyl isomer.
-
Solid Handling: The product or intermediates may be solids, which can present challenges in large-scale reactors and filtration systems.
-
Solvent Selection and Recovery: Identifying solvents that are effective for the reaction, work-up, and purification, and that can be efficiently recovered at scale, is a significant consideration.
Q3: What are the expected yields and purity at different scales?
Troubleshooting Guides
Problem 1: Low Yield of the Desired Product
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Increase reaction time and monitor progress by HPLC or GC. - Gradually increase the reaction temperature, being mindful of potential side reactions. - For the cyclocondensation step, consider the use of a mild acid catalyst like acetic acid to facilitate imine formation.[3] |
| Side Reactions | - Optimize the rate of addition of reagents to control the reaction exotherm. - Ensure the purity of starting materials, as impurities can catalyze side reactions. |
| Product Loss During Work-up | - Optimize extraction solvent and pH to maximize product recovery. - If the product is a solid, ensure complete precipitation before filtration and wash with a minimally soluble, cold solvent. |
Problem 2: Formation of Regioisomers
| Potential Cause | Troubleshooting Action |
| Lack of Regioselectivity in Cyclocondensation | - Carefully control the reaction temperature; lower temperatures often favor the formation of one isomer. - The choice of solvent can influence regioselectivity. Experiment with different solvents (e.g., ethanol, toluene, acetic acid). - The order of reagent addition can also impact the outcome. |
| Isomerization During Reaction or Work-up | - Analyze for the presence of the undesired isomer at different stages of the process to pinpoint where it is being formed. - Avoid harsh acidic or basic conditions during work-up if they are found to promote isomerization. |
Problem 3: Product Purity Issues
| Potential Cause | Troubleshooting Action |
| Residual Starting Materials | - Ensure the reaction goes to completion by monitoring with appropriate analytical techniques (HPLC, GC). - Optimize the stoichiometry of the reactants. |
| Formation of Colored Impurities | - Side reactions involving hydrazine can often lead to colored byproducts. Ensure an inert atmosphere (e.g., nitrogen) to minimize oxidative side reactions. - Consider a purification step involving activated carbon treatment. |
| Difficult to Remove Impurities | - Recrystallization is often an effective purification method for solid products. Experiment with different solvent systems to find one that provides good separation. - For liquid products or impurities that co-crystallize, column chromatography may be necessary at the lab scale. For larger scales, consider fractional distillation under reduced pressure if the boiling points of the components are sufficiently different. |
Experimental Protocols
Key Experiment: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (Illustrative Lab-Scale)
This protocol is based on the general Knorr synthesis for pyrazoles and is a likely precursor to the target molecule.
Materials:
-
Ethyl 2,4-dioxovalerate
-
Methylhydrazine
-
Ethanol
-
Sodium hydroxide
-
Hydrochloric acid
Procedure:
-
Cyclocondensation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2,4-dioxovalerate in ethanol.
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of methylhydrazine to the cooled solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
-
Saponification:
-
After the cyclocondensation is complete, cool the reaction mixture.
-
Add a solution of sodium hydroxide in water and heat the mixture to reflux for 1-2 hours to hydrolyze the ester.
-
-
Acidification and Isolation:
-
Cool the reaction mixture and adjust the pH to ~3-4 with hydrochloric acid.
-
The product, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Key Experiment: Esterification to this compound (Illustrative Lab-Scale)
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methanol
-
Anhydrous solvent (e.g., dichloromethane or toluene)
Procedure:
-
Acid Chloride Formation:
-
Suspend 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in an anhydrous solvent under an inert atmosphere.
-
Slowly add thionyl chloride to the suspension at room temperature.
-
Heat the mixture to reflux until the reaction is complete (evolution of gas ceases), typically 1-2 hours.
-
-
Esterification:
-
Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in anhydrous methanol and stir at room temperature. The reaction is often exothermic.
-
Monitor the reaction by TLC or LC-MS until the acid chloride is consumed.
-
-
Work-up and Purification:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
References
Technical Support Center: Preventing Degradation of Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of pyrazole compounds during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for pyrazole compounds?
A1: To ensure the long-term stability of pyrazole compounds, they should be stored in a cool, dry, and dark environment.[1][2] For solids, it is recommended to store them in tightly sealed containers, purged with an inert gas like nitrogen or argon to minimize exposure to oxygen and moisture.[2] Many suppliers recommend refrigeration (2-8 °C) or freezing (-20 °C) for long-term storage.
Q2: My pyrazole compound has turned yellow/brown during storage. What is the likely cause?
A2: Discoloration, such as turning yellow or brown, is a common indicator of degradation, often due to oxidation or photodegradation.[2] The pyrazole ring and its substituents can be susceptible to reaction with atmospheric oxygen, a process that can be accelerated by light.
Q3: I observe new, unexpected peaks in the HPLC analysis of my stored pyrazole sample. What could they be?
A3: The appearance of new peaks in an HPLC chromatogram strongly suggests the formation of degradation products. These can arise from several pathways, including hydrolysis of functional groups (e.g., esters), oxidation of the pyrazole ring or its substituents, or photodegradation.[3] It is crucial to characterize these new peaks to understand the degradation pathway and its implications for your research.
Q4: How does pH affect the stability of pyrazole compounds in solution?
A4: The pH of a solution can significantly impact the stability of pyrazole derivatives, particularly those with pH-labile functional groups like esters or amides. For instance, some pyrazolyl benzoic acid esters have been shown to hydrolyze rapidly in basic conditions (pH 8).[3] The stability of the pyrazole ring itself can also be influenced by pH, with extreme acidic or basic conditions potentially accelerating degradation.
Q5: Are pyrazole compounds sensitive to light?
A5: Yes, many pyrazole compounds are susceptible to photodegradation, especially upon exposure to UV light.[3] This can lead to complex photochemical reactions and the formation of various degradation products. It is always recommended to store pyrazole compounds, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Actions |
| Change in physical appearance (e.g., color change, clumping) | Oxidation, photodegradation, moisture absorption. | Store the compound under an inert atmosphere (nitrogen or argon), protected from light, and in a desiccator. |
| Precipitation in a stored solution | Exceeded solubility, degradation to a less soluble product, change in pH or solvent composition. | Ensure the concentration is below the solubility limit. Prepare fresh solutions for use. Verify the pH and composition of your solvent system. |
| Loss of potency or inconsistent results in biological assays | Degradation of the active compound. | Prepare fresh stock solutions from solid material for each experiment. Perform a stability check of your stock solution under your experimental conditions. |
| Appearance of new peaks in HPLC or GC-MS analysis | Hydrolysis, oxidation, photodegradation, or thermal degradation. | Conduct a forced degradation study to identify potential degradation products. Analyze the sample by LC-MS to determine the mass of the new peaks and aid in their identification. |
Degradation Pathways and Prevention
Pyrazole compounds can degrade through several mechanisms. Understanding these pathways is key to preventing degradation.
Hydrolysis
-
Susceptible Groups: Esters, amides, and other hydrolyzable functional groups attached to the pyrazole ring are common sites of hydrolysis.
-
Conditions: Accelerated by acidic or basic pH.
-
Prevention: Store in a dry, solid state. If in solution, use aprotic solvents or buffer at an optimal pH determined through stability studies. Avoid prolonged storage in aqueous solutions.
Oxidation
-
Susceptible Sites: The pyrazole ring itself and electron-rich substituents can be oxidized.
-
Conditions: Presence of oxygen, peroxides, or other oxidizing agents. Can be accelerated by light and heat.
-
Prevention: Store under an inert atmosphere (e.g., nitrogen or argon). Use antioxidants in formulations where appropriate. Avoid storing near oxidizing agents.
Photodegradation
-
Mechanism: Absorption of light, particularly UV radiation, can lead to photochemical reactions.
-
Conditions: Exposure to natural or artificial light.
-
Prevention: Store in amber glass vials or containers wrapped in aluminum foil. Minimize exposure to light during handling.
Thermal Degradation
-
Mechanism: High temperatures can provide the energy needed for decomposition reactions.
-
Conditions: Elevated storage temperatures.
-
Prevention: Store at recommended cool temperatures (e.g., 2-8 °C or -20 °C). Avoid exposure to high temperatures during sample preparation unless required for a specific reaction.
Diagram of Common Degradation Pathways for Pyrazole Compounds
Quantitative Stability Data
The stability of pyrazole compounds is highly dependent on their specific structure and substituents. The following tables provide examples of stability data from the literature.
Table 1: Hydrolytic Stability of Pyrazolyl Benzoic Acid Ester Derivatives [3]
| Compound | pH | Temperature | Half-life (t1/2) |
| Pyrazolyl Benzoic Acid Ester Derivative | 8 | Room Temp. | ~1-2 hours |
Table 2: Photodegradation of Pyraclonil (a pyrazole herbicide)
| Condition | pH | Half-life (t1/2) |
| UV light | 4 | 32.29 min |
| UV light | 9 | ~62 min (rate is ~2x slower than at pH 4) |
| Simulated Sunlight | - | 42.52 h |
Table 3: Forced Degradation of Celecoxib [4]
| Stress Condition | Conditions | % Degradation |
| Acid Hydrolysis | pH 1.14, 40 °C | ~3% after 817 h |
| Base Hydrolysis | Alkaline, 40 °C | ~3% after 817 h |
| Oxidation | - , 23 °C | ~22% after 817 h |
Experimental Protocols
Protocol 1: Forced Degradation Study (Stress Testing)
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways.
Objective: To generate degradation products of a pyrazole compound under various stress conditions.
Materials:
-
Pyrazole compound of interest
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV/MS system
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazole compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at 60 °C for 24 hours.
-
Neutralize with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Transfer a sample of the solid pyrazole compound to a vial.
-
Place in an oven at 105 °C for 24 hours.
-
Dissolve the stressed solid in the initial solvent for analysis.
-
-
Photodegradation:
-
Expose a sample of the pyrazole compound (both in solid state and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable stability-indicating HPLC-UV/MS method.
-
Compare the chromatograms to identify degradation products. The mass spectrometer will aid in the preliminary identification of these products.
-
Diagram of a Forced Degradation Study Workflow
Protocol 2: Stability-Indicating HPLC-UV Method
This protocol provides a general starting point for developing a stability-indicating HPLC method for pyrazole compounds. Method development and validation are essential for specific compounds.
Objective: To separate the parent pyrazole compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Scan for the UV maximum of the parent compound (typically in the 210-350 nm range).
-
Column Temperature: 30 °C
Procedure:
-
Sample Preparation: Dilute the samples from the forced degradation study and the control sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Inject the samples onto the HPLC system.
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of quantifying the pyrazole compound and its degradation products.
Diagram of a Troubleshooting Workflow for Pyrazole Degradation
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. ijnrd.org [ijnrd.org]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and thermal degradation kinetics of a new pyrazole derived methacrylate polymer, poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Spectroscopic Data Comparison Guide: Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its structural analogs. The included data, presented in clear, tabular format, is intended to support researchers in the identification, characterization, and quality control of these compounds. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and related pyrazole derivatives. This comparative presentation facilitates the identification of characteristic spectral features and aids in the structural elucidation of novel pyrazole compounds.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | H-4 | N-CH₃ | C-CH₃ | O-CH₃ | Other Signals |
| This compound | CDCl₃ | 6.65 (s) | 3.96 (s) | 2.33 (s) | 3.88 (s) | |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | DMSO-d₆ | 6.57 (s) | 3.86 (s) | 2.29 (s) | - | 12.85 (br s, 1H, COOH) |
| Methyl 1H-pyrazole-3-carboxylate | - | 6.8 (d) | - | - | 3.9 (s) | 7.6 (d), 13.1 (br s, 1H, NH) |
| 3,5-Dimethyl-1H-pyrazole | CDCl₃ | 5.83 (s) | - | 2.22 (s) | - | 9.85 (br s, 1H, NH) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Solvent | C-3 | C-4 | C-5 | N-CH₃ | C-CH₃ | O-CH₃ | C=O |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | DMSO-d₆ | 147.9 | 110.1 | 139.7 | 36.5 | 10.8 | - | 163.2 |
| Methyl 1H-pyrazole-3-carboxylate | - | 140.1 | 111.1 | 134.4 | - | - | 51.8 | 163.1 |
| 3,5-Dimethyl-1H-pyrazole | CDCl₃ | 145.0 | 104.5 | 145.0 | - | 11.0 | - | - |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | Functional Group | Characteristic Absorption Bands |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | O-H (acid) | 2500-3300 (broad) |
| C=O (acid) | 1710 | |
| C=N | 1560 | |
| C-H | 2950-3000 | |
| 3,5-Dimethyl-1H-pyrazole | N-H | 3100-3300 |
| C=N | 1570 | |
| C-H | 2850-2960 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M]⁺ or [M+H]⁺ | Key Fragments |
| 1,5-Dimethyl-1H-pyrazole-3-carboxylic Acid | GC-MS | 140 | 125, 97, 82, 68 |
| Methyl 1H-pyrazole-3-carboxylate | GC-MS | 126 | 95, 67 |
| 3,5-Dimethyl-1H-pyrazole | ESI-MS | 97 | 82, 68, 54 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison of results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with a 5 mm BBO probe.
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Acquisition Time: 4.09 s
¹³C NMR Acquisition:
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.36 s
Data Processing: The collected Free Induction Decays (FIDs) were processed using appropriate software (e.g., MestReNova, TopSpin). Fourier transformation, phase correction, and baseline correction were applied. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) with a universal attenuated total reflectance (uATR) accessory.
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the ATR accessory. For liquid samples, a single drop was applied to the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 8
-
A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis and automatically subtracted from the sample spectrum.
Data Processing: The resulting interferogram was Fourier-transformed to produce the infrared spectrum. The data is presented as transmittance (%) versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Instrumentation: An Agilent 6890N Gas Chromatograph coupled to an Agilent 5973N Mass Selective Detector (or equivalent LC-MS system for non-volatile compounds).
GC-MS (for volatile compounds):
-
GC Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C held for 2 min, then ramped to 280 °C at 10 °C/min, and held for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Data Processing: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to the analyte. The mass spectrum of this peak was extracted and analyzed for the molecular ion and characteristic fragment ions.
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of a small organic molecule, such as a pyrazole derivative, using a combination of spectroscopic techniques.
Caption: Workflow for structural elucidation using spectroscopic methods.
comparing biological activity of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate with analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the anticancer activity of analogs of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, presenting key experimental data and methodologies to inform further research and drug development efforts.
In Vitro Anticancer Activity of Pyrazole-3-Carboxylate Analogs
The following table summarizes the cytotoxic activity of various pyrazole-3-carboxylate analogs against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1,5-diphenyl-3-(5-mercapto-1,3,4-oxadiazol-2-yl)-1H-pyrazole-4-carbonitrile | IGROV1 (Ovarian) | 0.04 | [1] |
| 2 | 1-(4-chlorophenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 0.97 | |
| 3 | 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone | MCF-7 (Breast) | 1.31 | |
| 4 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22) | MCF-7 (Breast) | 2.82 | [2] |
| 5 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23) | A549 (Lung) | 6.28 | [2] |
| 6 | Pyrazole-naphthalene analog (Compound 10) | MCF-7 (Breast) | 2.78 | [3] |
| 7 | 1-aryl-1H-pyrazole-fused curcumin analog (Compound 12) | MDA-MB-231 (Breast) | 3.64 | [3] |
| 8 | 1-aryl-1H-pyrazole-fused curcumin analog (Compound 13) | HepG2 (Liver) | 16.13 | [3] |
| 9 | Pyrazolo[1,5-a]pyrimidine derivative (Compound 29) | HepG2 (Liver) | 10.05 | [3] |
| 10 | Pyrazole-based hybrid heteroaromatic (Compound 31) | A549 (Lung) | 42.79 | [3] |
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Culture medium appropriate for the cell line
-
Adherent or suspension cancer cells
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader (spectrophotometer)
Procedure for Adherent Cells:
-
Cell Seeding: Aspirate the culture medium and wash the cells with PBS. Trypsinize the cells and resuspend them in fresh medium. Seed the cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10^4 to 1.5 x 10^5 cells/well) and incubate overnight to allow for cell attachment.[4]
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the incubation period, carefully remove the medium and add 50 µL of serum-free medium to each well, followed by 50 µL of MTT solution.
-
Incubation with MTT: Incubate the plate at 37°C in a CO2 incubator for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or 590 nm) using a microplate reader, with a reference wavelength of 630 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration.
Visualizations
Caption: Experimental workflow for determining the anticancer activity of pyrazole analogs.
Caption: Simplified EGFR signaling pathway in cancer.[3][5][6][7]
References
- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the X-ray Crystal Structure of Methyl Pyrazole Carboxylates
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the X-ray crystal structures of methyl pyrazole carboxylates, with a focus on derivatives of the core 1,5-dimethyl-1H-pyrazole-3-carboxylate structure. Due to the absence of a publicly available crystal structure for methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, this guide leverages data from closely related analogues to infer structural properties and provide a basis for experimental design.
Introduction to Pyrazole Carboxylates
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The precise three-dimensional arrangement of atoms within these molecules, as determined by X-ray crystallography, is crucial for understanding their structure-activity relationships (SAR) and for rational drug design. This guide focuses on the structural aspects of methyl pyrazole carboxylates, providing a comparative analysis of their solid-state conformations.
Comparison of Crystallographic Data
While the specific crystal structure for this compound is not available in the surveyed literature, we can draw valuable comparisons from structurally similar pyrazole derivatives. The following table summarizes the crystallographic data for selected methyl and ethyl pyrazole carboxylates, offering insights into how different substituents on the pyrazole ring influence the crystal packing and molecular geometry.
| Compound Name | Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1] | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | Dimethyl 3-(3-bromophenyl)-6-methyl-7-oxo-3,5,6,7-tetrahydropyrazolo[1,2-a]pyrazole-1,2-dicarboxylate[2] |
| Chemical Formula | C₁₁H₁₀N₂O₃ | C₁₃H₁₄N₂O₂ | C₁₇H₁₇BrN₂O₅ |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c | P2₁/c |
| Unit Cell Parameters | |||
| a (Å) | 9.5408(16) | 9.771(3) | 12.899(3) |
| b (Å) | 9.5827(16) | 13.934(4) | 8.243(2) |
| c (Å) | 11.580(2) | 9.554(3) | 17.021(4) |
| α (°) | 90 | 90 | 90 |
| β (°) | 105.838(3) | 97.816(14) | 98.78(3) |
| γ (°) | 90 | 90 | 90 |
| Volume (ų) | 1018.5(3) | 1288.9(7) | 1789.4(8) |
| Z | 4 | 4 | 4 |
Table 1: Comparison of Crystallographic Data for Selected Pyrazole Carboxylate Derivatives.
Experimental Protocols
The following sections outline generalized experimental procedures for the synthesis and X-ray crystallographic analysis of methyl pyrazole carboxylates, based on established methodologies for similar compounds.[1][2]
Synthesis of Methyl Pyrazole Carboxylates
A common route for the synthesis of substituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. For example, the synthesis of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is achieved by the reaction of dimethyl acetylenedicarboxylate (DMAD) with phenylhydrazine.[1]
General Procedure:
-
A solution of the appropriate 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or a mixture of toluene and DCM) is prepared.[1]
-
The hydrazine derivative (1 equivalent) is added to the solution.
-
The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, with the progress monitored by thin-layer chromatography (TLC).[1][2]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the desired pyrazole carboxylate.[1][2]
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for determining the molecular structure by X-ray diffraction.
General Procedure:
-
Crystallization: Single crystals of the purified pyrazole derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or DMF/MeOH).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature (e.g., 120 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα, 0.71073 Å).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural elucidation of a novel pyrazole derivative.
Caption: Experimental workflow from synthesis to crystal structure determination.
References
Navigating the Analytical Landscape of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate: A Comparative Guide to Establishing an In-House Standard
For researchers, scientists, and drug development professionals working with methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, the immediate challenge is the apparent lack of a commercially available certified analytical standard. This guide provides a comprehensive strategy to overcome this obstacle by focusing on the procurement of a high-purity precursor, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid, and its subsequent conversion and qualification as an in-house analytical standard. By presenting a comparison of available precursor standards, detailed experimental protocols for synthesis and analysis, and clear visual workflows, this document serves as a practical resource for establishing a reliable analytical reference.
Comparison of Commercially Available Precursor Analytical Standards
The foundational step in preparing an in-house standard is the selection of a suitable, high-purity starting material. 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (CAS: 5744-59-2) is readily available from multiple suppliers. The following table summarizes the offerings from prominent chemical vendors, allowing for an objective comparison based on purity and other key specifications.
| Supplier | Product Name | CAS Number | Purity | Form | Melting Point (°C) | Storage |
| Sigma-Aldrich | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | 97% | Solid | 170-176 | 2-8°C |
| Apollo Scientific | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | 95% | - | 170-176 | - |
| TCI Chemicals | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | >98.0% (GC) | Powder to crystal | 175.0-179.0 | - |
| ChemScene | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | 5744-59-2 | ≥97% | - | - | Room temperature |
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound from its carboxylic acid precursor and the subsequent analytical procedures for its qualification as an in-house reference standard.
Protocol 1: Synthesis of this compound
This protocol describes a standard esterification procedure.
Materials:
-
1,5-dimethyl-1H-pyrazole-3-carboxylic acid (high purity)
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (1 equivalent) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Qualification of In-House this compound Standard
The qualification process involves a comprehensive characterization of the synthesized material to confirm its identity, purity, and potency.[1][2][3]
2.1 Identity Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃).
-
Confirm the presence of characteristic signals corresponding to the methyl ester, the two N-methyl and C-methyl groups, and the pyrazole ring proton. The chemical shifts, splitting patterns, and integration values should be consistent with the structure of this compound.
-
-
Mass Spectrometry (MS):
-
Obtain a high-resolution mass spectrum to confirm the molecular weight and elemental composition of the compound.
-
2.2 Purity Assessment
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for pyrazole derivatives.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 220 nm).
-
Procedure: Dissolve a known concentration of the in-house standard in the mobile phase. Inject into the HPLC system and determine the area percent of the main peak to assess chromatographic purity.
-
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).
-
Injector and Detector Temperature: 250°C.
-
Oven Program: Start at a suitable temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C).
-
Procedure: Similar to HPLC, determine the area percent of the main peak to assess purity.
-
2.3 Potency Assignment
The potency of the in-house standard can be assigned using a mass balance approach, taking into account the chromatographic purity, water content, residual solvents, and non-volatile residue.[4]
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace GC.
-
Non-volatile Residue (Residue on Ignition): Determined by a standard pharmacopeial method.
Potency (%) = (100 - % Impurities) x (100 - % Water - % Residual Solvents - % Non-volatile Residue) / 100
Visualizing the Workflow
To aid in the understanding of the processes involved, the following diagrams illustrate the synthesis and qualification workflows.
References
A Comparative Analysis of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and Its Isomers: Unraveling Structure-Activity Relationships
A deep dive into the biological activities of three key pyrazole isomers, providing researchers and drug development professionals with a comparative guide based on available experimental data and structure-activity relationship studies. This guide aims to illuminate the potential of these compounds in agrochemical and pharmaceutical research.
The pyrazole scaffold is a cornerstone in medicinal and agricultural chemistry, with its derivatives demonstrating a wide spectrum of biological activities, including antifungal, herbicidal, insecticidal, and anticancer properties. The specific arrangement of substituents on the pyrazole ring plays a pivotal role in determining the efficacy and selectivity of these compounds. This guide focuses on the comparative analysis of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its two structural isomers: methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate and methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate. While direct comparative biological data for these specific methyl esters is limited in publicly available literature, this guide synthesizes information from studies on closely related analogues to infer potential activity profiles and highlight the importance of isomeric substitution patterns.
Isomeric Structures
The three isomers under consideration differ in the placement of the methyl and methyl carboxylate groups on the pyrazole ring, leading to distinct electronic and steric properties that can significantly influence their interaction with biological targets.
| Isomer | Structure |
|---|---|
| This compound | ![]() |
| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | ![]() |
| Methyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | ![]() |
Comparative Biological Activities: An Evidence-Based Inference
Antifungal Activity
Studies on fungicidal pyrazole carboxanilides have demonstrated that the substitution pattern on the pyrazole ring is critical for activity. For instance, research on N-phenyl-pyrazole carboxamides has shown that the relative positions of the methyl and carboxamide groups significantly impact the inhibition of fungal growth. A study on various mono- and dimethyl derivatives of pyrazole carboxanilide revealed that the precise arrangement of these groups dictates the fungicidal potency against pathogens like Rhizoctonia solani.[1] While this study focused on carboxanilides rather than methyl esters, it underscores the principle that isomeric variations are key determinants of biological function. It is plausible that similar structure-activity relationships exist for the methyl carboxylate isomers, with one isomer likely exhibiting superior antifungal activity over the others due to a more favorable fit in the active site of the target enzyme, which for many pyrazole fungicides is succinate dehydrogenase (SDH).[2]
Herbicidal Activity
The pyrazole ring is a well-established toxophore in the design of herbicides. Research into 1,5-diarylpyrazole derivatives has identified potent herbicidal compounds. For example, methyl 4-chloro-1-(2,5-difluorophenyl)-5-(4-flurophenyl)-pyrazole-3-carboxylate has demonstrated significant pre-emergent herbicidal activity against a variety of weeds.[3] This finding suggests that the pyrazole-3-carboxylate scaffold, as present in this compound, is a promising starting point for herbicide development. The activity of the other isomers would likely depend on how their specific substitution patterns affect their interaction with the herbicidal target site, which for many pyrazole herbicides is the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). The steric and electronic differences between the 3-, 4-, and 5-carboxylate isomers would be expected to lead to differential binding and, consequently, varying levels of herbicidal efficacy.
Insecticidal Activity
Aryl isoxazoline derivatives containing a pyrazole-5-carboxamide motif have been designed and synthesized, showing excellent insecticidal activity against certain pests.[4] This highlights the potential of the pyrazole-5-carboxylate scaffold, found in methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, as a building block for novel insecticides. The mode of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system, often by targeting GABA receptors. The specific geometry and electronic distribution of each isomer would influence its ability to bind to these receptors, suggesting that one isomer may possess significantly higher insecticidal potency than the others.
Experimental Protocols
While specific experimental data for the direct comparison of these isomers is lacking, the following protocols, adapted from studies on related pyrazole derivatives, can be utilized to evaluate and compare their biological activities.
Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is widely used to assess the in vitro antifungal activity of compounds against various phytopathogenic fungi.
Protocol:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.
-
Compound Preparation: Dissolve the test compounds (this compound and its isomers) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Plate Preparation: Incorporate the test compounds into the molten PDA at various concentrations. Pour the mixture into sterile Petri dishes and allow to solidify. A control plate containing only the solvent should also be prepared.
-
Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus (e.g., Rhizoctonia solani, Fusarium oxysporum) onto the center of each agar plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28 °C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:
where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: From the inhibition data at different concentrations, the effective concentration required to inhibit 50% of mycelial growth (EC50) can be calculated using probit analysis.
Herbicidal Activity Assay (Pre-emergence)
This assay evaluates the effect of compounds on seed germination and early seedling growth.
Protocol:
-
Test Species: Select seeds of representative monocotyledonous (e.g., barnyard grass - Echinochloa crus-galli) and dicotyledonous (e.g., amaranth - Amaranthus retroflexus) weeds.
-
Compound Application: Prepare solutions of the test compounds in a suitable solvent/surfactant mixture.
-
Planting: Fill pots with soil and sow a predetermined number of seeds of the test species.
-
Treatment: Apply the test solutions evenly to the soil surface. A control group treated with the solvent/surfactant mixture only should be included.
-
Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.
-
Evaluation: After a set period (e.g., 14-21 days), visually assess the percentage of weed control based on a scale of 0 (no effect) to 100 (complete kill). Alternatively, the fresh or dry weight of the emerged seedlings can be measured.
-
Data Analysis: Determine the concentration of each compound required to achieve 50% inhibition of growth (GR50) or mortality (LC50).
Insecticidal Activity Assay (Leaf-dip Bioassay)
This method is used to assess the contact and/or ingestion toxicity of compounds against various insect pests.
Protocol:
-
Insect Rearing: Maintain a healthy culture of the target insect (e.g., diamondback moth - Plutella xylostella) on a suitable host plant.
-
Compound Preparation: Prepare serial dilutions of the test compounds in a water-surfactant solution.
-
Treatment: Dip leaves of the host plant into the test solutions for a specific duration (e.g., 10-30 seconds) and allow them to air dry. Control leaves are dipped in the water-surfactant solution only.
-
Infestation: Place the treated leaves in a Petri dish or other suitable container and introduce a known number of insect larvae.
-
Incubation: Maintain the containers under controlled environmental conditions.
-
Mortality Assessment: Record the number of dead larvae at specified time points (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they are unable to move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal concentration required to kill 50% of the test population (LC50) using probit analysis.
Signaling Pathways and Experimental Workflows
The biological activity of these pyrazole isomers is intrinsically linked to their ability to interact with specific molecular targets, thereby modulating key signaling pathways. For instance, in the context of antifungal activity, many pyrazole carboxamides function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial electron transport chain.
Caption: Putative mechanism of action for a fungicidal pyrazole carboxylate isomer targeting Complex II (SDH).
The general workflow for screening and evaluating the biological activity of these isomers follows a standardized path from initial synthesis to in-depth biological characterization.
Caption: A generalized workflow for the discovery and development of bioactive pyrazole compounds.
Conclusion
While direct comparative data for this compound and its isomers is not extensively documented, the existing literature on related pyrazole derivatives strongly suggests that the isomeric substitution pattern is a critical determinant of biological activity. The pyrazole-3-carboxylate, pyrazole-5-carboxylate, and pyrazole-4-carboxylate scaffolds each hold potential for the development of novel antifungal, herbicidal, and insecticidal agents. Further head-to-head screening of these specific isomers is warranted to elucidate their precise biological profiles and to identify the most promising candidates for further optimization in agrochemical and pharmaceutical research. The experimental protocols and workflows provided in this guide offer a framework for conducting such comparative studies.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 4. Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Validation of Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct synthetic routes for the preparation of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a key building block in pharmaceutical and agrochemical research. The routes are evaluated based on yield, purity, reaction conditions, and scalability, with detailed experimental protocols and supporting data to aid in the selection of the most suitable method for your research and development needs.
Introduction
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The validation of its synthetic route is crucial for ensuring a reliable and efficient supply of this compound for drug discovery and development pipelines. This guide compares a traditional multi-step synthesis (Route A) with a modern approach utilizing a [3+2] cycloaddition reaction (Route B).
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for the two synthetic routes, providing a clear and objective comparison.
| Parameter | Route A: Multi-step Synthesis from 3,5-dimethylpyrazole | Route B: [3+2] Cycloaddition |
| Overall Yield | ~45-55% | ~60-70% |
| Purity (crude) | 85-90% | 90-95% |
| Number of Steps | 4 | 2 |
| Key Reagents | 3,5-dimethylpyrazole, Methyl iodide, KMnO₄, SOCl₂, Methanol | Methyl acetoacetate, Methylhydrazine, Dimethylformamide dimethyl acetal |
| Reaction Time | ~ 48-72 hours | ~ 24-36 hours |
| Scalability | Moderate | High |
| Safety Considerations | Use of corrosive SOCl₂ and strong oxidant KMnO₄ | Use of flammable and toxic reagents |
Experimental Protocols
Route A: Multi-step Synthesis from 3,5-dimethylpyrazole
This route follows a classical approach involving the formation of the pyrazole core, followed by N-methylation, oxidation, and esterification.
Step 1: Synthesis of 1,3,5-trimethylpyrazole
To a solution of 3,5-dimethylpyrazole (10.0 g, 104 mmol) in dimethylformamide (100 mL) is added potassium carbonate (28.7 g, 208 mmol). The mixture is stirred at room temperature for 30 minutes, followed by the dropwise addition of methyl iodide (13.0 mL, 208 mmol). The reaction is stirred at room temperature for 24 hours. Water (200 mL) is added, and the product is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by fractional distillation to afford 1,3,5-trimethylpyrazole.
Step 2: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid
1,3,5-trimethylpyrazole (10.0 g, 80.5 mmol) is dissolved in a mixture of pyridine (100 mL) and water (50 mL). The solution is heated to 90°C, and potassium permanganate (38.0 g, 240 mmol) is added portion-wise over 2 hours. The reaction mixture is stirred at 90°C for 12 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is acidified with concentrated HCl to pH 2-3. The resulting precipitate is collected by filtration, washed with cold water, and dried to yield 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.
Step 3: Synthesis of this compound
To a suspension of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10.0 g, 64.9 mmol) in methanol (100 mL) is added thionyl chloride (7.1 mL, 97.4 mmol) dropwise at 0°C. The reaction mixture is then heated to reflux for 6 hours. After cooling, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product, which is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to afford this compound.
Route B: [3+2] Cycloaddition
This modern approach offers a more convergent and efficient synthesis of the target molecule.
Step 1: Synthesis of Methyl 3-(1-aminoethylidene)-2-oxobutanoate
A mixture of methyl acetoacetate (10.0 g, 86.1 mmol) and dimethylformamide dimethyl acetal (12.3 g, 103 mmol) is heated at 100°C for 3 hours. The volatile components are removed under reduced pressure to give the crude enamine, which is used in the next step without further purification.
Step 2: Synthesis of this compound
To a solution of the crude methyl 3-(1-aminoethylidene)-2-oxobutanoate in ethanol (100 mL) is added methylhydrazine (4.4 g, 94.7 mmol). The reaction mixture is heated to reflux for 12 hours. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate = 4:1) to yield this compound.
Mandatory Visualizations
Caption: Synthetic pathway for Route A.
Caption: Synthetic pathway for Route B.
Pyrazole Derivatives as Potent Enzyme Inhibitors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrazole derivatives as potent enzyme inhibitors. Supported by experimental data, this document details their performance against various enzymatic targets crucial in disease pathology, outlines experimental protocols, and visualizes key processes.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3] Its versatility allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against various enzyme targets. This guide provides a comparative overview of pyrazole derivatives targeting three key enzyme families: Carbonic Anhydrases, Kinases, and Cyclooxygenases.
Comparative Inhibitory Activity of Pyrazole Derivatives
The inhibitory potential of selected pyrazole derivatives against various enzyme isoforms is summarized below. The data, presented as half-maximal inhibitory concentration (IC₅₀) or inhibition constant (Kᵢ), is collated from multiple in vitro studies to provide a comparative overview. Lower values indicate higher potency.
Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide.[1] Their inhibition is a therapeutic strategy for conditions like glaucoma, epilepsy, and certain cancers.[1]
| Compound Class | Derivative | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference Compound | hCA II (IC₅₀, µM) |
| Pyrazolo[4,3-c]pyridine Sulfonamides | 1f | 58.8 | 9.8 | 485.3 | 61.7 | Acetazolamide (AAZ) | - |
| 1g | 66.8 | 15.4 | 642.1 | 94.3 | |||
| 1k | 88.3 | 5.6 | 421.4 | 34.5 | |||
| Phenyl-Substituted Pyrazoles | 1 | 16.9 | 67.39 | - | - | ||
| 6 | - | 23.87 (IC₅₀) | - | - | |||
| 10 | - | 24.37 (IC₅₀) | - | - | |||
| Pyrazole-based Benzenesulfonamides | 4g | - | - | - | 0.12 (IC₅₀) | ||
| 4j | - | - | 0.15 (IC₅₀) | - | |||
| 4k | - | 0.24 (IC₅₀) | - | - |
Data sourced from studies on Pyrazolo[4,3-c]pyridine Sulfonamides[4], Phenyl-Substituted Pyrazole Derivatives[5][6], and Pyrazole-based Benzenesulfonamides[7].
Kinase Inhibitors
Protein kinases are pivotal in cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[2][8][9] Pyrazole derivatives have been successfully developed as potent kinase inhibitors.[8][10]
| Compound | Target Kinase(s) | IC₅₀ / Kᵢ (nM) | Reference Compound | Target Kinase | IC₅₀ / Kᵢ (nM) |
| Afuresertib (GSK2110183) | Akt1 | 0.08 (Kᵢ) | Ruxolitinib | JAK1, JAK2 | ~3 (IC₅₀) |
| Compound 2 | Akt1 | 1.3 (IC₅₀) | |||
| Compound 8 | Aurora A/B | 35 / 75 (IC₅₀) | |||
| Frag-1 (Compound 9) | Aurora B | 116 (IC₅₀) | |||
| Asciminib (ABL-001) | Bcr-Abl | 0.5 (IC₅₀) | |||
| Compound 43 | PI3 Kinase | 250 (IC₅₀) | |||
| Compound 50 | EGFR, VEGFR-2 | 90 / 230 (IC₅₀) |
Data sourced from reviews and studies on pyrazole-based kinase inhibitors[8][9][11].
Cyclooxygenase (COX) Inhibitors
Cyclooxygenase (COX) enzymes are key to the inflammatory pathway, catalyzing the synthesis of prostaglandins.[12][13] Selective inhibition of COX-2 over COX-1 is a primary goal for anti-inflammatory drug design to minimize gastrointestinal side effects.[12]
| Compound | COX-1 (IC₅₀, µM) | COX-2 (IC₅₀, µM) | Selectivity Index (COX-1/COX-2) |
| Compound 11 | - | 0.043 | - |
| Compound 12 | - | 0.049 | - |
| Compound 15 | - | 0.049 | - |
| Celecoxib | - | - | - |
| Compound 2a | - | 0.01987 | - |
| Compound 3b | 0.876 | 0.03943 | 22.21 |
| Compound 4a | 0.879 | 0.06124 | 14.35 |
| Compound 5b | 0.677 | 0.03873 | 17.47 |
| Compound 5e | 0.513 | 0.03914 | 13.10 |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative 149 | 5.40 | 0.01 | 540 |
Data sourced from studies on novel pyrazole-based COX-2 inhibitors[14][15][16].
Experimental Protocols
Reproducibility is paramount in scientific research. Provided below are detailed methodologies for key enzyme inhibition assays cited in this guide.
In Vitro Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol is a generalized method based on commercially available COX activity assay kits and is crucial for the comparative analysis of COX inhibitors.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of pyrazole derivatives against COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzymes (purified)
-
COX Assay Buffer
-
COX Cofactor Solution
-
COX Probe Solution
-
Arachidonic Acid (substrate)
-
Test Pyrazole Derivatives
-
Known Inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)
-
96-well microplate
-
Multi-channel pipette
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Compound Dilution: Prepare serial dilutions of the test compounds and reference inhibitors in DMSO.
-
Assay Reaction Setup: a. To each well of a 96-well plate, add the COX Assay Buffer, diluted COX Cofactor, and COX Probe. b. Add the diluted test compound to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known inhibitor as a positive control. c. Add the diluted COX-1 or COX-2 enzyme to all wells.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths over a set period. The rate of increase in fluorescence is proportional to COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ values by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
General Protocol for Carbonic Anhydrase Inhibition Assay
This method is based on the esterase activity of carbonic anhydrase.
Objective: To determine the inhibitory constants (Kᵢ) of pyrazole derivatives against various hCA isoforms.
Procedure:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl). Dissolve the hCA enzyme and the substrate (e.g., 4-nitrophenyl acetate) in the buffer. Prepare stock solutions of the test compounds in DMSO.
-
Assay Procedure: In a cuvette, mix the buffer, a specific concentration of the test inhibitor, and the hCA enzyme solution.
-
Initiation and Measurement: Start the reaction by adding the substrate to the cuvette. Monitor the increase in absorbance at a specific wavelength (e.g., 400 nm) resulting from the hydrolysis of the substrate over time using a spectrophotometer.
-
Data Analysis: The inhibitory constants (Kᵢ) are determined by fitting the initial reaction rates at different substrate and inhibitor concentrations to the Michaelis-Menten equation for competitive inhibition.
Visualizing Mechanisms and Workflows
Experimental Workflow for Enzyme Inhibition Assay
The following diagram outlines a typical workflow for determining the inhibitory potential of a compound against a target enzyme.
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
The Cyclooxygenase (COX) Inflammatory Pathway
This diagram illustrates the role of COX enzymes in the synthesis of prostaglandins from arachidonic acid and how pyrazole-based NSAIDs intervene.
Caption: The role of COX enzymes in inflammation and their inhibition by pyrazoles.
References
- 1. Pyrazole/pyrazoline as an excellent pharmacophore in the design of carbonic anhydrase inhibitors (2018-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. pnas.org [pnas.org]
- 14. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized Methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate
The rigorous evaluation of purity for synthesized active pharmaceutical ingredients (APIs) and research compounds is fundamental to ensuring experimental reproducibility, safety, and efficacy in drug development. This guide provides a comparative analysis of standard analytical techniques for assessing the purity of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate, a common heterocyclic building block. We present objective comparisons of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, supported by detailed experimental protocols and data interpretation guidelines.
Overview of Analytical Techniques
The choice of analytical method depends on the specific requirements of the analysis, including the nature of potential impurities, required accuracy, and available instrumentation. The synthesis of pyrazoles, for instance, can often result in the formation of regioisomers, which possess similar physicochemical properties, making their separation and quantification challenging.[1]
| Technique | Principle | Primary Use Case | Sample Requirements | Key Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Quantifying known and unknown impurities; Purity determination (>95%).[2] | Soluble in mobile phase | High resolution, sensitive, widely available. | Requires reference standards for absolute quantification. |
| GC-MS | Separation of volatile compounds followed by mass-based detection and identification. | Analysis of volatile/semi-volatile impurities, identification of regioisomers.[1] | Volatile and thermally stable | High separation efficiency, structural information from mass spectra.[3] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard. | Absolute purity determination without a specific reference standard for the analyte.[4] | Soluble in deuterated solvent | Non-destructive, provides structural confirmation, primary ratio method.[2][5] | Lower sensitivity than chromatographic methods, potential for signal overlap.[2] |
Experimental Protocols and Data Interpretation
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in pharmaceutical quality control, offering excellent separation of the main compound from its impurities.[6][7]
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for pyrazole derivatives.[8]
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve in 1 mL of acetonitrile to create a 1 mg/mL solution.
-
Injection Volume: 10 µL.
Data Presentation and Purity Calculation:
The purity is determined by the area percent method from the resulting chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
| Compound | Retention Time (min) | Peak Area (mAU*s) | Area % |
| This compound | 12.5 | 4850 | 99.18 |
| Impurity 1 (Starting Material) | 4.2 | 25 | 0.51 |
| Impurity 2 (Regioisomer) | 11.8 | 15 | 0.31 |
Workflow for HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds and is particularly effective for identifying and quantifying isomeric impurities in pyrazole synthesis.[1]
Experimental Protocol:
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.[1]
Data Presentation and Purity Calculation:
Purity is calculated from the Total Ion Chromatogram (TIC) using the area percent method. The mass spectrum of each peak is used to confirm the identity of the main compound and tentatively identify impurities based on their fragmentation patterns.[3]
| Compound Identity | Retention Time (min) | Peak Area (TIC) | Area % | Key Mass Fragments (m/z) |
| This compound | 15.3 | 8950000 | 98.90 | 154 (M+), 123, 95 |
| Impurity (Regioisomer) | 15.1 | 95000 | 1.05 | 154 (M+), 123, 96 |
| Solvent (Dichloromethane) | 2.1 | - | - | - |
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is an absolute quantification method that determines purity by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and mass.[4][9] It is a non-destructive technique that also provides structural verification.[2][5]
Experimental Protocol:
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): Maleic Anhydride (Certified Reference Material).
-
Solvent: Chloroform-d (CDCl₃).
-
Sample Preparation:
-
Accurately weigh ~10 mg of the synthesized this compound into a vial.
-
Accurately weigh ~5 mg of the internal standard (Maleic Anhydride) into the same vial.
-
Dissolve the mixture in ~0.7 mL of CDCl₃.
-
Transfer the solution to an NMR tube.
-
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): > 5 x T₁ of the slowest relaxing proton (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher for good signal-to-noise.
-
Data Presentation and Purity Calculation:
The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular Weight
-
m: Mass
-
P: Purity of the Internal Standard
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 10.15 mg | 5.25 mg |
| Molecular Weight (MW) | 154.15 g/mol | 98.06 g/mol |
| Purity (P) | To be determined | 99.9% |
| ¹H Signal (δ, ppm) | 3.90 (s, 3H, -OCH₃) | 7.10 (s, 2H, -CH=CH-) |
| Integral (I) | 2.50 | 1.00 |
| Number of Protons (N) | 3 | 2 |
Calculated Purity: 99.2%
Comparison of Analytical Methods
Caption: Comparison of analytical techniques.
Conclusion
For routine purity assessment of this compound, HPLC provides a robust and reliable method. When the presence of volatile impurities or regioisomers is a concern, GC-MS is the superior choice due to its excellent separation and identification capabilities. For definitive, standard-free purity determination and structural confirmation, quantitative ¹H NMR is an invaluable and orthogonal technique.[2] A comprehensive purity profile is best achieved by employing a combination of these methods, typically HPLC for general purity and an orthogonal method like qNMR or elemental analysis for confirmation.
References
- 1. benchchem.com [benchchem.com]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 7. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
literature review of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate bioactivity
A deep dive into the pharmacological potential of pyrazole derivatives, with a focus on methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate and its analogues, reveals a versatile scaffold with significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This guide synthesizes experimental data to offer a comparative analysis for researchers and drug development professionals.
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3][4][5][6][7] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including analgesic, antipyretic, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5][6][7] This review focuses on the bioactivity of this compound and compares its potential with other functionally and structurally related pyrazole compounds, providing a valuable resource for drug discovery and development.
Antimicrobial and Antifungal Efficacy
Pyrazole derivatives have demonstrated significant potential in combating various microbial and fungal pathogens. The antimicrobial activity is often evaluated using methods like the paper disc diffusion method and broth microdilution to determine the minimum inhibitory concentration (MIC).[1][8]
For instance, a series of novel pyrazole analogues showed promising results. Compound 3 was found to be highly active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, outperforming the standard drug Ciprofloxacin (MIC: 0.5 μg/mL).[2] Another compound, 4 , was particularly effective against the Gram-positive bacterium Streptococcus epidermidis, also with an MIC of 0.25 μg/mL.[2] In the realm of antifungal activity, compound 2 exhibited a strong inhibitory effect against Aspergillus niger with an MIC of 1 μg/mL, comparable to the standard drug Clotrimazole.[2]
Inspired by the commercial fungicide fluxapyroxad, novel pyrazole carboxylate derivatives containing a thiazole backbone have been synthesized and evaluated.[9] Compound 24 from this series demonstrated excellent bioactivity against Botrytis cinerea and Sclerotinia sclerotiorum, with EC50 values of 0.40 and 3.54 mg/L, respectively.[9] Furthermore, compound 15 showed remarkable activity against Valsa mali, with an EC50 value of 0.32 mg/L.[9] The mechanism of action for some of these compounds is believed to be the inhibition of succinate dehydrogenase (SDH).[9]
A separate study on N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives also revealed moderate antifungal activities against phytopathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica.[10]
Table 1: Comparative Antimicrobial and Antifungal Activity of Pyrazole Derivatives
| Compound/Derivative | Target Organism | Activity (MIC/EC50) | Reference |
| Pyrazole Derivative 3 | Escherichia coli (Gram-negative) | 0.25 μg/mL (MIC) | [2] |
| Pyrazole Derivative 4 | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL (MIC) | [2] |
| Pyrazole Derivative 2 | Aspergillus niger | 1 μg/mL (MIC) | [2] |
| Pyrazole Carboxylate 24 | Botrytis cinerea | 0.40 mg/L (EC50) | [9] |
| Pyrazole Carboxylate 24 | Sclerotinia sclerotiorum | 3.54 mg/L (EC50) | [9] |
| Pyrazole Carboxylate 15 | Valsa mali | 0.32 mg/L (EC50) | [9] |
| N-pyridinyl pyrazole-carboxamide 6b | Gibberella zeae | 81.3 µg/mL (EC50) | [10] |
| N-pyridinyl pyrazole-carboxamide 6b | Fusarium oxysporum | 97.8 µg/mL (EC50) | [10] |
| N-pyridinyl pyrazole-carboxamide 6b | Cytospora mandshurica | 176.5 µg/mL (EC50) | [10] |
Anticancer Potential
The antiproliferative activity of pyrazole derivatives against various cancer cell lines is a significant area of research. Cytotoxicity is commonly assessed using the MTT assay, which measures cell viability.[11][12]
One study investigated a series of substituted coumarin pyrazole carbaldehydes and found that compound P-03 exhibited the most prominent anticancer activity against A549 lung cancer cell lines, with an IC50 of 13.5 mmol, compared to the standard drug doxorubicin (IC50 of 3.63 mmol).[3] Further investigation revealed that this compound induced apoptosis and caused cell cycle arrest at the G2/M phase.[3]
Another novel pyrazole derivative, PTA-1, demonstrated potent cytotoxicity against a panel of cancer cell lines.[13] In triple-negative breast cancer cells (MDA-MB-231), PTA-1 induced apoptosis and inhibited tubulin polymerization.[13]
A series of diphenyl pyrazole–chalcone derivatives also showed moderate to significant anticancer activity against 14 different cancer cell lines, with a high percentage of inhibition (>80%) against HNO-97 at a concentration of 100 μg/ml.[14] Notably, these compounds were found to be non-toxic toward normal human skin fibroblast (HSF) cells.[14]
Table 2: Comparative Anticancer Activity of Pyrazole Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| Coumarin Pyrazole P-03 | A549 (Lung Cancer) | 13.5 mmol | [3] |
| Pyrazole L2 | CFPAC-1 (Pancreatic Cancer) | 61.7 ± 4.9 μM | [11] |
| Pyrazole L3 | MCF-7 (Breast Cancer) | 81.48 ± 0.89 μM | [11] |
| 1,5-Diaryl Pyrazole T2 & T3 | A549 (Lung Cancer) | Active | [12] |
| 1,5-Diaryl Pyrazole T6 | HepG2 (Liver Cancer) | Active | [12] |
| Pyrazole-1-carbothiohydrazide 17 | HepG2 (Liver Cancer) | 5.35 µM | [15] |
| Pyrazole-1-carbothiohydrazide 17 | A549 (Lung Cancer) | 8.74 µM | [15] |
| Diphenyl Pyrazole-Chalcone 6b | HNO-97 | 10 µM | [14] |
| Diphenyl Pyrazole-Chalcone 6d | HNO-97 | 10.56 µM | [14] |
Anti-inflammatory Properties
Pyrazole derivatives are well-known for their anti-inflammatory effects, with some acting as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammation pathway.[6][7][16] The anti-inflammatory activity can be evaluated using methods such as the carrageenan-induced rat paw edema assay and in vitro COX inhibition assays.[17][18]
A study on novel 1,5-diaryl pyrazole derivatives identified compounds T3 and T5 as potent inhibitors of the COX-2 enzyme, with IC50 values of 0.781 µM for both.[12][18] Compound T5 showed a higher selectivity index for COX-2 (7.16) compared to T3 (5.96), indicating a more favorable safety profile with potentially fewer gastrointestinal side effects.[12][18]
Another series of 1,3,4,5-tetrasubstituted pyrazole derivatives exhibited anti-inflammatory activity through the inhibition of protein denaturation, a well-documented cause of inflammation.[16] One derivative, 35e , showed a notable inhibition of 93.80%, which was superior to the standard drug diclofenac sodium (90.21%).[16]
Table 3: Comparative Anti-inflammatory Activity of Pyrazole Derivatives
| Compound/Derivative | Assay | Activity (IC50 / % Inhibition) | Reference |
| 1,5-Diaryl Pyrazole T3 | COX-2 Inhibition | 0.781 µM | [12][18] |
| 1,5-Diaryl Pyrazole T5 | COX-2 Inhibition | 0.781 µM | [12][18] |
| 1,3,4,5-tetrasubstituted pyrazole 35e | Egg Albumin Denaturation | 93.80% Inhibition | [16] |
Experimental Protocols in Bioactivity Screening
The evaluation of the biological activities of pyrazole derivatives involves a range of standardized experimental protocols.
Antimicrobial Susceptibility Testing:
-
Disc Diffusion Method: A filter paper disc impregnated with the test compound is placed on an agar plate inoculated with a microorganism. The diameter of the zone of inhibition around the disc is measured after incubation.[1]
-
Broth Microdilution Method: Serial dilutions of the test compound are prepared in a liquid growth medium in microtiter plates. Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the compound that inhibits visible growth.[8]
Anticancer Cytotoxicity Assay:
-
MTT Assay: This colorimetric assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of living cells.[11][12]
Anti-inflammatory Activity Assay:
-
Carrageenan-Induced Paw Edema: Inflammation is induced in the hind paw of a rat by injecting carrageenan. The test compound is administered prior to the carrageenan injection, and the reduction in paw volume is measured over time compared to a control group.
-
In Vitro COX Inhibition Assay: The ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes is measured. This is often done by monitoring the conversion of arachidonic acid to prostaglandin E2.[12][18]
Visualizing Molecular Pathways and Workflows
To better understand the synthesis and mechanism of action of these bioactive pyrazoles, graphical representations are invaluable.
Caption: General synthetic route for pyrazole derivatives.
Caption: Mechanism of anti-inflammatory action via COX inhibition.
References
- 1. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 6. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciencescholar.us [sciencescholar.us]
- 8. jocpr.com [jocpr.com]
- 9. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives: Molecular Modeling, Synthesis, In Vitro Activity, and Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemrxiv.org [chemrxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 18. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate (CAS No. 10250-61-0), ensuring the safety of personnel and compliance with regulatory standards.
Physicochemical and Hazard Data
A summary of the key data for this compound is presented below. The toxicological properties of this compound have not been fully investigated, and it should be handled with care as a potential irritant.[1]
| Property | Value | Reference |
| CAS Number | 10250-61-0 | [1] |
| Molecular Formula | C₇H₁₀N₂O₂ | [2] |
| Molecular Weight | 154.17 g/mol | [2] |
| GHS Classification | Acute toxicity, Oral (Category 4) | [2] |
| Hazard Statements | H302: Harmful if swallowed | [2] |
| Precautionary Statements | P264, P270, P301+P312, P330, P501 | [2] |
| Incompatibilities | Strong oxidizing agents, Strong acids and bases | [1] |
Experimental Protocol: Disposal Procedure
The recommended method for the disposal of this compound is incineration.[1] This procedure should be carried out by trained personnel in a licensed facility.
1. Personal Protective Equipment (PPE):
-
Wear protective safety goggles.[1]
-
Wear chemical-resistant gloves.[1]
-
Wear protective clothing and chemical-resistant boots.[1]
-
Ensure adequate ventilation, preferably using a chemical fume hood.[1]
2. Waste Collection:
-
Collect waste this compound in a suitable, closed container.[3]
-
Ensure the container is properly labeled with the chemical name and associated hazards.
3. Preparation for Disposal:
-
Dissolve or mix the material with a combustible solvent.[1]
4. Incineration:
-
The mixture should be burned in a regulated chemical incinerator equipped with an afterburner and scrubber.[1]
5. Regulatory Compliance:
-
All disposal activities must adhere to federal, state, and local environmental regulations.[1]
Accidental Release Measures
In the event of a spill, follow these steps:
-
Wear appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves.[1]
-
For a solid spill, scoop up the material and place it into an appropriate container for disposal.[1]
-
For a liquid spill, absorb the material with an inert substance and place it into a suitable container for disposal.[1]
-
Ventilate the area of the spill and wash the affected surface after the material has been collected.[1]
Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 1,5-Dimethyl-1H-pyrazole-3-carboxylate
Essential safety protocols and logistical plans are critical for the secure and effective handling of methyl 1,5-dimethyl-1H-pyrazole-3-carboxylate in a laboratory setting. This guide provides detailed operational and disposal procedures to ensure the safety of researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can mitigate risks and maintain a safe research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The primary identified hazard is acute oral toxicity (Category 4), meaning the substance is harmful if swallowed.[1] The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Engineering Controls | Hand Protection | Eye Protection | Body Protection | Respiratory Protection |
| Weighing and Dispensing (Solid) | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile gloves (double-gloving recommended) | Safety glasses with side shields or chemical splash goggles | Laboratory coat | N95 respirator if not handled in a fume hood |
| Solution Preparation | Chemical Fume Hood | Nitrile gloves | Chemical splash goggles | Laboratory coat | Not generally required if in a fume hood |
| Conducting Reactions | Chemical Fume Hood | Nitrile gloves | Chemical splash goggles | Laboratory coat | Not generally required if in a fume hood |
| Handling Waste | Well-ventilated area | Nitrile gloves | Safety glasses with side shields | Laboratory coat | Not generally required |
| Spill Cleanup | Well-ventilated area | Chemical-resistant gloves (e.g., thicker nitrile or neoprene) | Chemical splash goggles and face shield | Laboratory coat or chemical-resistant apron | N95 respirator or higher, depending on spill size |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key steps from preparation to post-handling.
1. Pre-Handling Preparation:
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above. Inspect all equipment for damage before use.
-
Prepare the Work Area: Ensure a chemical fume hood is available and functioning correctly. Clear the workspace of any unnecessary items.
2. Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task in a chemical fume hood or a ventilated balance enclosure to prevent the inhalation of any airborne particles. Use a disposable weighing dish.
-
Preparing Solutions: Add the solid to the solvent slowly and carefully within the fume hood. Avoid splashing.
-
Running Reactions: Keep all reaction vessels containing the compound within the fume hood.
3. Post-Handling Procedures:
-
Decontamination: Clean all glassware and equipment that came into contact with the compound. Use an appropriate solvent to rinse surfaces, and collect the rinsate as hazardous waste.
-
Hand Washing: After removing gloves, wash your hands thoroughly with soap and water.
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and its associated waste is crucial to protect the environment and comply with regulations.
1. Waste Segregation:
-
Solid Waste: Collect any unused or waste solid this compound in a designated, sealed, and clearly labeled waste container.
-
Liquid Waste: All solutions containing the compound, as well as solvent rinses from cleaning glassware, should be collected in a separate, compatible, and labeled hazardous waste container.
-
Contaminated Materials: Disposable items such as gloves, weighing paper, and paper towels that are contaminated with the compound should be placed in a designated solid waste container.
2. Waste Container Management:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Storage: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. Keep containers closed except when adding waste.
3. Final Disposal:
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste disposal. This typically involves submitting a request to the Environmental Health and Safety (EHS) department for waste pickup.
-
Professional Disposal: The ultimate disposal of the chemical waste should be handled by a licensed professional waste disposal service arranged by your institution. Do not dispose of this chemical down the drain or in regular trash.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



